HIV-1 inhibitor-26
Description
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Structure
2D Structure
Properties
Molecular Formula |
C43H33ClN2O9 |
|---|---|
Molecular Weight |
757.2 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[3-[(4-chlorophenyl)methylcarbamoyl]-4-oxoquinolin-1-yl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C43H33ClN2O9/c44-31-22-20-27(21-23-31)24-45-39(48)33-25-46(34-19-11-10-18-32(34)36(33)47)40-38(55-43(51)30-16-8-3-9-17-30)37(54-42(50)29-14-6-2-7-15-29)35(53-40)26-52-41(49)28-12-4-1-5-13-28/h1-23,25,35,37-38,40H,24,26H2,(H,45,48)/t35-,37-,38-,40-/m1/s1 |
InChI Key |
NYBPTUXEDGKBBP-PKGPUZNISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)C4=CC=CC=C43)C(=O)NCC5=CC=C(C=C5)Cl)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)C4=CC=CC=C43)C(=O)NCC5=CC=C(C=C5)Cl)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of HIV-1 Protease Inhibitor 26
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of HIV-1 protease inhibitor 26, a potent antiviral compound. The information is compiled from primary research and is intended for professionals in the fields of virology, medicinal chemistry, and drug development.
Introduction
HIV-1 protease is a critical enzyme in the life cycle of the Human Immunodeficiency Virus (HIV). It is responsible for the proteolytic cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a step that is essential for the production of infectious virions. Inhibition of this enzyme effectively halts the viral replication cycle, making it a key target for antiretroviral therapy. Inhibitor 26 is a potent, non-peptidyl inhibitor of the mature HIV-1 protease dimer.
Mechanism of Action
Inhibitor 26 functions as a competitive inhibitor of the HIV-1 protease. Its mechanism of action is centered around its ability to bind with high affinity to the active site of the enzyme, preventing the natural substrates (Gag and Gag-Pol polyproteins) from being processed.
The binding of inhibitor 26 is stabilized by a network of hydrogen bonds and van der Waals interactions with the amino acid residues within the protease active site. A key structural feature of inhibitor 26 is a dioxolane moiety. While a direct crystal structure of inhibitor 26 complexed with HIV-1 protease is not available, analysis of a structurally related compound reveals critical interactions. The oxygen of the dioxolane ring forms a hydrogen bond with the amide nitrogen of Asp29 in the enzyme's active site. Another oxygen atom in the inhibitor forms a water-mediated hydrogen bond with Gly48 in the flap region of the protease. These interactions are crucial for the high binding affinity and potent inhibitory activity of the compound.
Furthermore, some protease inhibitors, like the class to which inhibitor 26 belongs, can also interfere with the dimerization of HIV-1 protease monomers. Dimerization is a prerequisite for the enzyme's catalytic activity. By binding to the monomers, these inhibitors can prevent the formation of the active dimeric enzyme, thus exhibiting a dual mechanism of action.
dot
Caption: Simplified workflow of HIV-1 replication and the inhibitory action of Inhibitor 26.
Quantitative Data
The inhibitory potency of inhibitor 26 has been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Description |
| Ki | 0.11 nM | Inhibition constant, a measure of the binding affinity of the inhibitor to the HIV-1 protease. A lower Ki value indicates a higher binding affinity. |
| IC50 | 3.8 nM (0.0038 µM) | Half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the HIV-1 protease by 50%. |
| Antiviral Potency | 1-19-fold reduction in potency against multi-drug resistant HIV-1 variants | Demonstrates the inhibitor's effectiveness in cell-based assays against viral replication, including strains resistant to other protease inhibitors. |
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize inhibitor 26.
Chemical Synthesis
The synthesis of inhibitor 26 and its analogs involves multi-step organic synthesis. A key feature is the incorporation of a meso-bicyclic urethane as a P2-ligand. The synthesis generally involves the preparation of a suitable core structure, followed by the coupling of the P2 and P2' side chains. The purification and characterization of the final compound are typically performed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
HIV-1 Protease Inhibition Assay
The enzymatic activity of HIV-1 protease and its inhibition by compound 26 is determined using a fluorometric assay.
Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for HIV-1 protease, flanked by a fluorescent reporter and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. In the presence of an inhibitor, the cleavage is blocked, and the fluorescence remains low.
Protocol Outline:
-
Recombinant HIV-1 protease is pre-incubated with varying concentrations of the inhibitor in an appropriate assay buffer.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).
dot
Caption: Experimental workflow for the HIV-1 protease inhibition assay.
Antiviral Cell-Based Assay
The antiviral activity of inhibitor 26 against HIV-1 replication in a cellular context is assessed using a cell-based assay.
Principle: This assay measures the ability of the inhibitor to suppress viral replication in a susceptible cell line. The level of viral replication is typically quantified by measuring the amount of a viral protein (e.g., p24 antigen) or the activity of a reporter gene engineered into the virus.
Protocol Outline:
-
A susceptible human T-cell line (e.g., MT-4 cells) is infected with a laboratory-adapted strain of HIV-1.
-
Immediately after infection, the cells are cultured in the presence of serial dilutions of inhibitor 26.
-
After a defined incubation period (e.g., 5 days), the supernatant is collected.
-
The amount of viral p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The EC50 (50% effective concentration) is calculated by plotting the percentage of p24 reduction against the inhibitor concentration.
-
The cytotoxicity of the inhibitor is also assessed in parallel on uninfected cells to determine the therapeutic index.
Conclusion
HIV-1 protease inhibitor 26 is a highly potent inhibitor of the viral enzyme, demonstrating excellent binding affinity and significant antiviral activity, including against drug-resistant strains. Its mechanism of action, centered on the competitive inhibition of the protease active site, is well-supported by structural and biochemical data. The detailed experimental protocols provided in this guide offer a basis for the further investigation and development of this and related compounds as potential antiretroviral agents.
The Dioxolane Scaffold in HIV-1 Inhibition: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The emergence of the 1,3-dioxolane ring as a privileged scaffold in the design of anti-HIV-1 agents has marked a significant advancement in antiretroviral therapy. As nucleoside reverse transcriptase inhibitors (NRTIs), these compounds effectively mimic natural nucleosides, leading to the termination of viral DNA chain elongation. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of dioxolane-containing HIV-1 inhibitors, detailing key experimental protocols and presenting quantitative data to inform future drug discovery efforts.
Core Principles of Dioxolane-Containing HIV-1 Inhibitors
Dioxolane nucleoside analogues are bioisosteres of natural 2'-deoxynucleosides, where the C3' methylene group of the deoxyribose sugar is replaced by an oxygen atom. This modification confers unique stereochemical and conformational properties that are critical for their antiviral activity and, in some cases, help to overcome drug resistance.
The primary mechanism of action for these compounds is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme. As prodrugs, they are taken up by host cells and undergo intracellular phosphorylation by cellular kinases to their active triphosphate form. This active metabolite then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the dioxolane ring prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and halting viral replication.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have revealed several key structural features that govern the anti-HIV-1 potency and cytotoxic profile of dioxolane nucleoside analogues.
The Dioxolane Ring and Stereochemistry
The stereochemistry at the C2 and C4 positions of the dioxolane ring is a critical determinant of antiviral activity. Generally, the β-D configuration (2R, 4R) and the β-L configuration (2S, 4S) have shown the most promise. For instance, the β-D enantiomer of dioxolane guanosine (DXG) is a potent anti-HIV agent.
The Nucleobase
Modifications to the purine or pyrimidine base have a profound impact on the activity and selectivity of these inhibitors.
-
Purine Analogues:
-
Guanine and its Prodrugs: (-)-β-D-Dioxolane Guanosine (DXG) is a highly active anti-HIV compound.[1][2][3] Its prodrug, (-)-β-D-2,6-diaminopurine dioxolane (DAPD), or Amdoxovir, was developed to improve aqueous solubility and oral bioavailability.[1][2] DAPD is efficiently deaminated by adenosine deaminase to DXG within the cell.[1]
-
Substitutions on the Purine Ring: Modifications at the C6 position of the purine ring in DAPD analogues have been explored to enhance antiviral potency. The introduction of alkyl amino groups at this position has been shown to increase antiviral activity several-fold without a corresponding increase in toxicity.[4] For example, (-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminoethyl purine was found to be 17 times more potent than DAPD.[4]
-
7-Deazapurine Analogues: A series of D-dioxolane-derived 7-deazapurine analogues have demonstrated moderate to potent anti-HIV activity.[5][6][7] Specifically, the deazaadenosine analogue and its 7-fluoro derivative have shown notable potency.[5][6][7]
-
-
Pyrimidine Analogues:
-
Cytosine and Thymine Derivatives: The cytosine derivative of dioxolane has been identified as a highly potent anti-HIV agent, although it also exhibits higher toxicity.[8] The order of anti-HIV potency for pyrimidine bases is generally cytosine (β-isomer) > thymine > cytosine (α-isomer).[8]
-
5-Position Substitutions: For dioxolane uracil nucleosides, the nature of the substituent at the 5-position of the uracil ring significantly influences anti-EBV activity, with a potency order of I > Br > Cl > CH3 > CF3 > F.[9] While this specific study focused on EBV, it provides valuable insights for SAR in the broader context of nucleoside analogues.
-
The Role of Prodrugs
To overcome the rate-limiting initial phosphorylation step and improve cellular uptake, phosphoramidate prodrugs of dioxolane nucleosides have been developed. This "ProTide" approach has been shown to significantly enhance the anti-HIV and anti-HBV activity of parent nucleosides by delivering the monophosphorylated nucleoside analogue directly into the cell. This strategy has been successfully applied to both purine and pyrimidine dioxolane nucleosides, leading to dramatic increases in potency.
Quantitative SAR Data
The following tables summarize the in vitro anti-HIV-1 activity (EC50), cytotoxicity (CC50), and selectivity index (SI) for a selection of dioxolane-containing inhibitors.
Table 1: Anti-HIV-1 Activity and Cytotoxicity of Dioxolane Purine Nucleoside Analogues
| Compound | Nucleobase | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| (-)-β-D-Dioxolane Guanosine (DXG) | Guanine | PBM | 0.25 ± 0.17 | >500 | >2000 | [2] |
| MT-2 | 3.4 ± 0.9 | >100 | >29 | [1] | ||
| CBMCs | 0.032 | >500 | >15625 | [3] | ||
| MT-4 | 0.05 | >500 | >10000 | [3] | ||
| (-)-β-D-2,6-Diaminopurine Dioxolane (DAPD) | 2,6-Diaminopurine | PBM | 4.0 ± 2.2 | >500 | >125 | [2] |
| MT-2 | 12.5 ± 2.5 | >100 | >8 | [1] | ||
| 7-Deazaadenosine Dioxolane Analogue (12) | 7-Deazaadenosine | HIV-1 | 5.85 | >100 | >17 | [5][6][7] |
| 7-Fluoro-deazaadenosine Dioxolane Analogue (13) | 7-Fluoro-deazaadenosine | HIV-1 | 3.96 | >100 | >25 | [5][6][7] |
| 6-Cyclopropylamine Phosphoramidate of Dioxolane-A | 6-Cyclopropylaminopurine | HIV-1 | 0.086 | >100 | >1162 | [10] |
Table 2: Anti-HIV-1 Activity and Cytotoxicity of Dioxolane Pyrimidine Nucleoside Analogues
| Compound | Nucleobase | Stereochemistry | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Dioxolane Cytidine | Cytosine | β-isomer | PBM | Potent | Most Toxic | - | [8] |
| Dioxolane Thymine | Thymine | β-isomer | PBM | Active | - | - | [8] |
| Dioxolane Cytidine | Cytosine | α-isomer | PBM | Good Activity | No Cytotoxicity | - | [8] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); PBM: Peripheral Blood Mononuclear cells; CBMCs: Cord Blood Mononuclear Cells.
Experimental Protocols
The evaluation of dioxolane-containing HIV-1 inhibitors involves a series of standardized in vitro assays to determine their antiviral efficacy and cytotoxicity.
Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear (PBM) Cells
-
Isolation and Stimulation of PBMCs: PBMCs are isolated from the blood of healthy donors using Ficoll-Paque density gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) for 2-3 days to induce cell division, which is necessary for efficient HIV-1 replication.
-
Infection and Treatment: PHA-stimulated PBMCs are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 LAI) at a predetermined multiplicity of infection (MOI). Following infection, the cells are washed and resuspended in fresh culture medium containing serial dilutions of the test compounds.
-
Quantification of Viral Replication: After a 7-day incubation period, the level of viral replication is quantified by measuring the amount of HIV-1 p24 core antigen in the cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (CC50 Determination)
-
Cell Culture: Human cell lines such as CEM (a T-lymphoblastoid cell line) or Vero (kidney epithelial cells from an African green monkey) are cultured in appropriate media. For cytotoxicity in PBMCs, PHA-stimulated cells are used.
-
Compound Exposure: Cells are seeded in 96-well plates and exposed to serial dilutions of the test compounds for a period that corresponds to the duration of the antiviral assay (e.g., 7 days).
-
Cell Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazole-5-carboxanilide) assay. These assays measure the metabolic activity of viable cells.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated from the dose-response curve.
HIV-1 Reverse Transcriptase (RT) Enzymatic Assay
-
Reaction Setup: The assay is typically performed in a cell-free system using recombinant HIV-1 RT. The reaction mixture contains a poly(A) template and an oligo(dT) primer, along with the four natural dNTPs (one of which is labeled, e.g., [³H]dTTP) and varying concentrations of the inhibitor (in its triphosphate form).
-
Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C to allow for DNA synthesis.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled dNTP into the acid-precipitable polymer.
-
Data Analysis: The concentration of the inhibitor that reduces the RT activity by 50% (IC50) is determined from the dose-response curve.
Visualizing Key Processes
To better understand the logical relationships and experimental flows, the following diagrams are provided.
Caption: Workflow for SAR studies of dioxolane HIV-1 inhibitors.
Caption: Mechanism of action of dioxolane NRTIs.
Conclusion and Future Directions
The 1,3-dioxolane scaffold has proven to be a highly versatile and effective core for the development of potent HIV-1 NRTIs. The key SAR takeaways emphasize the critical role of stereochemistry, the significant impact of nucleobase modifications, and the strategic advantage of prodrug approaches to enhance intracellular delivery and activation. Future research in this area will likely focus on the design of novel dioxolane analogues with improved resistance profiles against clinically relevant HIV-1 mutants, further optimization of pharmacokinetic properties, and the exploration of this scaffold against other viral targets. The comprehensive data and methodologies presented in this guide serve as a valuable resource for the continued development of next-generation antiretroviral agents.
References
- 1. Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dioxolane guanosine, the active form of the prodrug diaminopurine dioxolane, is a potent inhibitor of drug-resistant HIV-1 isolates from patients for whom standard nucleoside therapy fails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-HIV-1 activities of 1,3-dioxolane guanine and 2,6-diaminopurine dioxolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Antiviral Evaluation of Unexplored Dioxolane-Derived 7‑Deazapurine Nucleoside Analogues against Epstein-Barr Virus (EBV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric synthesis of 1,3-dioxolane-pyrimidine nucleosides and their anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of L-dioxolane uracil nucleosides as anti-Epstein Barr virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine Dioxolane Nucleoside Phosphoramidates As Antiviral Agents for Human Immunodeficiency and Hepatitis B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Binding of HIV-1 Protease Inhibitor-26: A Technical Overview
Introduction
This technical guide provides an in-depth analysis of the binding characteristics of a potent HIV-1 protease inhibitor, designated as inhibitor-26 in the scientific literature. HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). Inhibitor-26 belongs to a class of non-peptidic inhibitors designed to form robust interactions with the enzyme's active site, thereby effectively suppressing viral replication. This document details the quantitative binding data, the experimental methodologies used for its characterization, and a structural analysis of its binding mode, inferred from a closely related analog.
Quantitative Binding Affinity
Inhibitor-26 has demonstrated high potency against wild-type HIV-1 protease and has maintained a favorable resistance profile against multidrug-resistant viral strains.[1] Its binding affinity has been quantified through enzymatic and cell-based assays, with the key metrics summarized below.
| Parameter | Value | Description |
| Ki | 0.11 nM | The inhibition constant, representing the intrinsic binding affinity of the inhibitor to the HIV-1 protease enzyme. |
| IC50 | 0.0038 µM | The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the HIV-1 protease by 50% in a cellular environment. |
Experimental Protocols
The characterization of inhibitor-26 involves its chemical synthesis followed by rigorous enzymatic and cellular assays to determine its inhibitory potency.
Synthesis of Inhibitor-26
The synthesis of inhibitor-26 involves a multi-step organic synthesis process. A key feature of this inhibitor is the incorporation of a dioxolane moiety as a P2 ligand. The general synthetic approach for this class of inhibitors typically involves the coupling of a central hydroxyethylamine core with various side chains that occupy the different subsites (S1, S2, S1', S2') of the protease active site.
HIV-1 Protease Inhibition Assay (Ki Determination)
The enzymatic inhibition constant (Ki) is determined using a fluorometric assay that measures the cleavage of a synthetic peptide substrate by recombinant HIV-1 protease.
-
Reagents and Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic peptide substrate
-
Assay buffer (e.g., sodium acetate buffer at a specific pH)
-
Inhibitor-26 stock solution (typically in DMSO)
-
Fluorescence microplate reader
-
-
Procedure:
-
A solution of HIV-1 protease in the assay buffer is pre-incubated with varying concentrations of inhibitor-26 for a defined period at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence microplate reader (e.g., excitation at 330 nm and emission at 450 nm).
-
The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.
-
The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.
-
Cellular Antiviral Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is determined using a cell-based assay that measures the ability of the inhibitor to suppress HIV-1 replication in a susceptible cell line.
-
Reagents and Materials:
-
A susceptible human T-cell line (e.g., MT-2 or CEM)
-
A laboratory-adapted strain of HIV-1
-
Cell culture medium and supplements
-
Inhibitor-26 stock solution
-
A method for quantifying viral replication (e.g., p24 antigen ELISA)
-
-
Procedure:
-
The target cells are seeded in a multi-well plate and treated with a range of concentrations of inhibitor-26.
-
The cells are then infected with a known amount of HIV-1.
-
The infected cells are incubated for a period of several days to allow for viral replication.
-
After the incubation period, the cell supernatant is collected, and the amount of viral replication is quantified by measuring the concentration of the p24 viral antigen using an ELISA.
-
The IC50 value is calculated by plotting the percentage of inhibition of p24 production against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Binding Site and Interactions
While a specific X-ray crystal structure of inhibitor-26 complexed with HIV-1 protease is not publicly available, its binding mode has been inferred from the crystal structure of a structurally related compound.[1] HIV-1 protease is a homodimeric aspartic protease, with the active site located at the dimer interface.[2] The active site is characterized by the catalytic dyad Asp25/Asp25' and is covered by two flexible β-hairpin structures known as the "flaps" (residues 43-58).
Inhibitors like inhibitor-26 are designed to mimic the transition state of the natural peptide substrate. The binding of the inhibitor induces a conformational change in the flaps, causing them to close over the active site and trap the inhibitor.
The key interactions of the class of inhibitors to which inhibitor-26 belongs are:
-
Catalytic Aspartates: The central hydroxyl group of the inhibitor forms hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25'), mimicking the tetrahedral intermediate of peptide bond hydrolysis.
-
Flap Residues: A conserved water molecule often mediates hydrogen bonds between the inhibitor and the backbone amides of Ile50 and Ile50' in the flaps.
-
Backbone Interactions: A key strategy in the design of potent inhibitors like inhibitor-26 is to maximize hydrogen bonding interactions with the backbone atoms of the protease active site. This is thought to be crucial for overcoming drug resistance, as mutations in the side chains of active site residues have less impact on backbone interactions.
-
P2-Ligand Interactions: The dioxolane moiety of inhibitor-26, which functions as the P2 ligand, plays a critical role in its binding. One of the oxygen atoms of the dioxolane is proposed to form a hydrogen bond with the amide nitrogen of Asp29. The other oxygen atom is thought to participate in a water-mediated hydrogen bond with Gly48 in the flap region.[1]
Visualizations
Caption: Experimental workflow for the characterization of inhibitor-26.
Caption: Inferred binding interactions of inhibitor-26 in the HIV-1 protease active site.
References
Technical Guide: Preliminary Cytotoxicity Assessment of HIV-1 Inhibitor-26
This technical guide provides an in-depth overview of the preliminary cytotoxicity studies conducted on HIV-1 inhibitor-26, a compound identified as a potent inhibitor of HIV-1 reverse transcriptase. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Cytotoxicity Data
The following table summarizes the key quantitative data from the preliminary cytotoxicity assessment of this compound. This data is crucial for evaluating the inhibitor's therapeutic potential and safety profile.
| Parameter | Value | Cell Type | Description |
| IC50 | 1.4 µM | - | The half maximal inhibitory concentration, representing the concentration of the inhibitor required to inhibit 50% of the HIV-1 reverse transcriptase activity. |
| CC50 | 1486 µM | PBMCs | The 50% cytotoxic concentration, indicating the concentration of the inhibitor that results in the death of 50% of the peripheral blood mononuclear cells.[1] |
| Selectivity Index (SI) | >1000 | - | Calculated as CC50/IC50, this value suggests a high therapeutic window for the compound, indicating low toxicity at concentrations effective against HIV-1. |
Key Finding: this compound demonstrates low cytotoxicity in peripheral blood mononuclear cells (PBMCs), with a 50% cytotoxic concentration (CC50) of 1486 µM.[1] In contrast, it is a potent inhibitor of HIV-1 reverse transcriptase, with a half-maximal inhibitory concentration (IC50) of 1.4 µM.[1]
Experimental Protocols
While the specific, detailed experimental protocol for the cytotoxicity study of this compound is not publicly available, a standard cytotoxicity assay protocol, likely employed in this preliminary study, is outlined below. This protocol is based on common methodologies used in virology and drug development for assessing the cytotoxicity of antiviral compounds.
Objective: To determine the concentration of this compound that is toxic to 50% of a given cell population (CC50).
Materials:
-
Cell Line: Peripheral Blood Mononuclear Cells (PBMCs)
-
Compound: this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Assay Reagent: A cell viability assay reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Equipment: 96-well microplates, multichannel pipettes, CO2 incubator, microplate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Seeding: PBMCs are seeded into 96-well microplates at a predetermined density and allowed to adhere or stabilize overnight in a CO2 incubator at 37°C.
-
Compound Dilution: A serial dilution of this compound is prepared in the culture medium. A vehicle control (medium with the solvent used to dissolve the inhibitor) and a cell-free control (medium only) are also included.
-
Treatment: The culture medium is removed from the wells, and the diluted compound is added to the cells. The plates are then incubated for a period that mimics the intended therapeutic exposure (e.g., 48-72 hours).
-
Cell Viability Assay: Following the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for a typical cytotoxicity assay and the logical relationship between the key parameters evaluated.
References
Navigating the Pharmacokinetics of HIV-1 Inhibitor-26: A Tale of Two Compounds
For Immediate Release
An in-depth analysis of the compound designated "HIV-1 inhibitor-26" reveals a crucial distinction in the scientific literature, with two separate molecules identified under this nomenclature. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for both entities: a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) and a highly active HIV-1 protease inhibitor. This guide is intended for researchers, scientists, and drug development professionals to clarify the existing data and provide detailed experimental context.
Compound 1: The Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Referred to in several studies as "compound 9a," this iteration of this compound has demonstrated promising preclinical pharmacokinetic properties. The available data from studies in rats indicates oral bioavailability, a critical factor for patient adherence and clinical success.
Quantitative Pharmacokinetic and Safety Data
| Parameter | Species | Value | Citation |
| Oral Bioavailability (F) | Rat | 37.06% | [1][2][3] |
| Acute Toxicity (LD50) | Mouse | > 2000 mg/kg | [1][2][3] |
Compound 2: The Dioxolane-Containing Protease Inhibitor
The second compound referred to as "this compound" is a potent protease inhibitor characterized by a dioxolane moiety. While in vivo pharmacokinetic data for this compound is not publicly available, its in vitro potency and resistance profile are noteworthy.
In Vitro Potency and Resistance Data
| Parameter | Value | Citation |
| Inhibition Constant (Ki) | 0.11 nM | |
| 50% Inhibitory Concentration (IC50) | 0.0038 µM | |
| Resistance Profile | Maintained an excellent resistance profile with only a 1–19-fold reduction in potency against multidrug-resistant HIV-1 variants. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols relevant to the characterization of both "this compound" compounds.
Pharmacokinetic Analysis of NNRTI Compound 9a in Rats
The oral bioavailability of the NNRTI "compound 9a" was determined in Sprague-Dawley rats. The following is a generalized protocol based on standard practices for such studies:
-
Animal Model: Male Sprague-Dawley rats are used. Animals are fasted overnight prior to drug administration.
-
Drug Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) and administered as a single bolus dose via the tail vein.
-
Oral (PO): The compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Area Under the Curve (AUC) and Clearance (CL), are calculated using non-compartmental analysis. Oral bioavailability (F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100%.[4]
In Vitro HIV-1 Protease Inhibition Assay
The inhibitory activity of the dioxolane-containing protease inhibitor was likely determined using a fluorometric assay. A general protocol for this type of assay is as follows:
-
Reagents:
-
Recombinant HIV-1 protease.
-
A fluorogenic substrate peptide that is cleaved by the protease to release a fluorescent signal.
-
Assay buffer (e.g., sodium acetate buffer at a specific pH).
-
Test inhibitor (dissolved in DMSO).
-
A known protease inhibitor as a positive control (e.g., Pepstatin A).[5]
-
-
Procedure:
-
The test inhibitor is serially diluted in the assay buffer.
-
HIV-1 protease is pre-incubated with the inhibitor dilutions for a specified time at 37°C.
-
The fluorogenic substrate is added to initiate the reaction.
-
The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 450 nm).[5][6]
-
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
X-ray Crystallography of HIV-1 Protease-Inhibitor Complex
To understand the binding mode of the protease inhibitor, X-ray crystallography studies are performed. A generalized workflow is described below:
-
Protein Expression and Purification: Recombinant HIV-1 protease is expressed in a suitable host (e.g., E. coli) and purified to homogeneity.
-
Crystallization: The purified protease is co-crystallized with the inhibitor. This involves mixing the protein and inhibitor in a specific molar ratio and setting up crystallization trials using various precipitants and conditions (e.g., hanging drop vapor diffusion).[7][8]
-
Data Collection: Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.[8][9]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. The structure of the protease-inhibitor complex is then built into the electron density and refined to yield a high-resolution 3D model.[10][11] This model reveals the specific interactions between the inhibitor and the amino acid residues in the active site of the protease.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. Structure-Based Bioisosterism Yields HIV-1 NNRTIs with Improved Drug-Resistance Profiles and Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.co.jp [abcam.co.jp]
- 6. abcam.cn [abcam.cn]
- 7. X-Ray Crystallography of HIV Protease - John Erickson [grantome.com]
- 8. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid X-ray diffraction analysis of HIV-1 protease-inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
The Dioxolane Moiety in HIV-1 Protease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins. This makes it a prime target for antiretroviral therapy. A major success in structure-assisted drug design has been the development of potent HIV-1 protease inhibitors.[1] Within this class of therapeutics, the incorporation of various heterocyclic scaffolds has been explored to enhance binding affinity, improve pharmacokinetic properties, and overcome drug resistance. The 1,3-dioxolane ring, a five-membered heterocyclic acetal, has emerged as a valuable moiety in the design of novel and potent HIV-1 protease inhibitors.[2][3][4] This technical guide provides an in-depth analysis of the role of the dioxolane moiety in these inhibitors, summarizing key quantitative data, outlining experimental methodologies, and visualizing critical interactions.
The inclusion of the dioxolane ring can enhance biological activity through improved ligand-target interactions.[2][3] The two oxygen atoms within the dioxolane backbone can participate in hydrogen bonding with the active site of the target enzyme, contributing to a more favorable binding profile.[2][3][4] In the context of HIV-1 protease inhibitors, the dioxolane moiety is often incorporated as part of a larger, frequently bicyclic, ligand that binds to the S2 subsite of the enzyme.
Structure-Activity Relationship and Quantitative Data
The potency of HIV-1 protease inhibitors is significantly influenced by the nature of the ligands binding to the various subsites of the enzyme's active site. The dioxolane moiety has been successfully incorporated into P2-ligands, which interact with the S2 subsite of the protease.
A series of potent HIV-1 protease inhibitors have been developed incorporating meso-bicyclic urethanes as P2-ligands.[5] Among these, inhibitors with a bicyclic-1,3-dioxolane have demonstrated potent enzyme inhibitory and antiviral activities.[5] For instance, inhibitor 2 , which contains a dioxolane moiety, exhibited a Ki of 0.11 nM and an IC50 of 3.8 nM.[5] This inhibitor also maintained its antiviral potency against a range of multi-drug resistant clinical isolates, comparable to the approved drug amprenavir.[5] In contrast, replacing a 2,6-dimethylphenoxyacetyl moiety with a 1,3-benzodioxolane group in a different inhibitor series led to a significant decrease in activity, with the Ki value increasing to 657 nM, highlighting the importance of the overall molecular context.[6]
| Inhibitor | P2-Ligand Moiety | Ki (nM) | IC50 (nM) | Reference |
| 1 | Bicyclic fused cyclopentyl urethane | --- | --- | [5] |
| 2 | Bicyclic-1,3-dioxolane urethane | 0.11 | 3.8 | [5] |
| 3 | Bicyclic-1,4-dioxane urethane | 0.18 | 170 | [5] |
| 23a | 1,3-benzodioxolane | 657 | --- | [6] |
| 26 | Dioxolane | 0.11 | 3.8 | [7] |
Experimental Protocols
The development and characterization of these inhibitors rely on a suite of biochemical and structural biology techniques.
HIV-1 Protease Inhibition Assay
The inhibitory activity of the synthesized compounds against HIV-1 protease is typically determined using a well-established in vitro assay.
Methodology Summary:
-
Enzyme and Substrate: Recombinant HIV-1 protease is used. A fluorogenic substrate, such as (2-aminobenzoyl)Thr-Ile-Nle-(p-nitro)Phe-Gln-Arg-NH2, is commonly employed.
-
Assay Buffer: The assay is typically performed in a buffer solution, for example, 100 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% DMSO at pH 4.7.
-
Procedure: The inhibitor, dissolved in DMSO, is pre-incubated with the HIV-1 protease in the assay buffer. The reaction is initiated by the addition of the fluorogenic substrate.
-
Detection: The cleavage of the substrate by the protease results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial rates of reaction are measured, and the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Antiviral Activity Assay
The efficacy of the inhibitors in a cellular context is assessed through antiviral activity assays.
Methodology Summary:
-
Cell Lines: Human T-cell lines susceptible to HIV-1 infection, such as MT-2 or CEM-SS cells, are used.
-
Virus: Laboratory-adapted strains of HIV-1 (e.g., HIV-1RF) or clinical isolates are used to infect the cells.
-
Procedure: The target cells are infected with HIV-1 in the presence of varying concentrations of the inhibitor.
-
Detection: After a period of incubation (typically 4-6 days), the extent of viral replication is determined by measuring a viral marker, such as the p24 capsid protein concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 values (the concentration of inhibitor required to inhibit 50% of viral replication) are determined from the dose-response curves.
X-ray Crystallography
To elucidate the binding mode of the inhibitors to the HIV-1 protease, X-ray crystallography is employed.
Methodology Summary:
-
Crystallization: Crystals of the HIV-1 protease are grown, often by the hanging-drop vapor diffusion method.[8] The protease is typically complexed with the inhibitor prior to or during crystallization.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.[8]
-
Structure Solution and Refinement: The three-dimensional structure of the protease-inhibitor complex is solved using molecular replacement, with a known protease structure as the starting model.[8] The model is then refined against the experimental data to obtain an accurate representation of the inhibitor's binding orientation and its interactions with the active site residues.[8]
Visualizations
General Structure of a Dioxolane-Containing HIV-1 Protease Inhibitor
Caption: General scaffold of a dioxolane-containing HIV-1 protease inhibitor.
Binding of a Dioxolane-Containing Inhibitor in the HIV-1 Protease Active Site
Caption: Interaction map of a dioxolane inhibitor within the protease active site.
Structure-Activity Relationship Logic
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Potent HIV-1 protease inhibitors incorporating meso-bicyclic urethanes as P2-ligands: structure-based design, synthesis, biological evaluation and protein–ligand X-ray studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. xray.cz [xray.cz]
Methodological & Application
Application Notes and Protocols for HIV-1 Inhibitor-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 inhibitor-26 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the 4-oxoquinoline class of compounds. It demonstrates significant inhibitory activity against HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. These application notes provide detailed protocols for the utilization of this compound in a cell culture setting to assess its antiviral efficacy and cytotoxicity. The provided methodologies are intended to guide researchers in the effective application of this compound for HIV-1 research and antiviral drug development.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value | Reference |
| Molecular Formula | C43H33ClN2O9 | [1] |
| Molecular Weight | 757.18 g/mol | [1] |
| IC50 (HIV-1 RT) | 1.4 µM | [2] |
| CC50 (PBMCs) | 1486 µM | [1][2] |
| Solubility | 10 mM in DMSO | [1] |
| Appearance | Crystalline solid | |
| Storage | Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Preparation of Stock Solution: To prepare a 10 mM stock solution, dissolve 7.57 mg of this compound in 1 mL of sterile DMSO. Mix thoroughly by vortexing until the compound is completely dissolved. Aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to host cells, which is essential for establishing a therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Human T-lymphoid cell line (e.g., MT-4, CEM-SS) or Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a concentration range from 0.1 µM to 2000 µM to encompass the CC50 value. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Add 100 µL of the diluted inhibitor to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the inhibitor concentration.
Antiviral Activity Assay (p24 Antigen ELISA)
This protocol measures the inhibition of HIV-1 replication by quantifying the amount of p24 capsid protein in the cell culture supernatant.
Materials:
-
Human T-lymphoid cell line (e.g., MT-4) or activated PBMCs
-
HIV-1 viral stock (e.g., HIV-1 IIIB or NL4-3)
-
This compound
-
Complete RPMI-1640 medium
-
HIV-1 p24 Antigen ELISA kit
-
96-well culture plates
Procedure:
-
Seed target cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 0.01 µM to 100 µM, bracketing the IC50 value.
-
Pre-incubate the cells with the diluted inhibitor for 2 hours at 37°C.
-
Infect the cells with a pre-titered amount of HIV-1 stock (e.g., at a multiplicity of infection (MOI) of 0.01-0.1). Include uninfected and infected vehicle-treated controls.
-
Incubate the plate for 3-5 days at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition against the inhibitor concentration.
Antiviral Activity Assay (Luciferase Reporter Gene Assay)
This is a highly sensitive method to determine the antiviral activity of this compound using a cell line that expresses luciferase upon HIV-1 infection.
Materials:
-
TZM-bl reporter cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 LTR)
-
HIV-1 viral stock (e.g., Env-pseudotyped virus or laboratory-adapted strains)
-
This compound
-
Complete DMEM medium supplemented with 10% FBS, penicillin, and streptomycin
-
Luciferase assay reagent
-
96-well white, solid-bottom plates
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the cells and add 100 µL of the diluted inhibitor.
-
Immediately add 100 µL of HIV-1 viral stock to each well.
-
Incubate the plate for 48 hours at 37°C.
-
Remove the supernatant and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate and measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the inhibitor concentration.
Data Presentation
| Parameter | This compound | Description |
| IC50 | 1.4 µM | The concentration of the inhibitor that reduces HIV-1 reverse transcriptase activity by 50%. |
| CC50 | 1486 µM | The concentration of the inhibitor that reduces the viability of Peripheral Blood Mononuclear Cells (PBMCs) by 50%. |
| Selectivity Index (SI) | ~1061 | Calculated as CC50/IC50. A higher SI value indicates a more favorable therapeutic window. |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is the inhibition of the HIV-1 reverse transcriptase enzyme. As a 4-oxoquinoline derivative, its broader effects on cellular signaling are an area of active research. Some compounds with similar structural motifs have been shown to influence various cellular pathways. The following diagram illustrates the established mechanism of action and a hypothetical impact on cellular pathways that could be investigated.
References
Application Notes and Protocols for In Vitro Resistance Selection Studies of HIV-1 Inhibitors: A Case Study with a Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro resistance selection studies against Human Immunodeficiency Virus Type 1 (HIV-1). This document uses a potent protease inhibitor (PI), analogous to Darunavir, as a representative example to illustrate the experimental workflow, data analysis, and interpretation of results. The methodologies described herein are fundamental for characterizing the resistance profile of novel antiretroviral agents.
Introduction
The development of drug resistance is a major challenge in the long-term efficacy of antiretroviral therapy (ART). In vitro resistance selection studies are a critical component of the preclinical evaluation of new HIV-1 inhibitors. These studies aim to identify the genetic mutations that confer resistance to a drug, determine the level of resistance conferred by these mutations, and understand the pathways through which resistance emerges. This information is invaluable for predicting clinical outcomes and developing strategies to mitigate the impact of drug resistance.[1][2]
Protease inhibitors (PIs) are a class of antiretroviral drugs that target the HIV-1 protease, an enzyme essential for the maturation of newly formed virus particles.[2][3] By inhibiting the protease, PIs prevent the cleavage of viral polyproteins, resulting in the production of immature, non-infectious virions.[3] Darunavir is a second-generation PI with a high genetic barrier to resistance, meaning that multiple mutations are required to confer significant resistance.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of a representative protease inhibitor against wild-type HIV-1 and the fold change in resistance observed with specific mutations. The 50% effective concentration (EC50) is the concentration of the drug required to inhibit viral replication by 50%.
| Virus Strain | Key Mutations | EC50 (nM)[4] | Fold Change in Resistance |
| Wild-Type (NL4-3) | None | 2.4 - 9.1 | 1 |
| Resistant Variant 1 | I50V | >1000 | >110 |
| Resistant Variant 2 | I84V | >1000 | >110 |
| Multi-Drug Resistant | Multiple PI mutations | Variable | >1000 |
Note: EC50 values can vary depending on the specific cell line and experimental conditions used.
Experimental Protocols
This section outlines the key protocols for conducting an in vitro resistance selection study.
Cell Culture and Virus Stocks
A continuous T-cell line, such as MT-4 or CEM, is commonly used for HIV-1 propagation and selection studies.
-
Cell Line Maintenance:
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at a density of 0.5 x 10^6 to 2 x 10^6 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Virus Stock Preparation:
-
Propagate a wild-type HIV-1 laboratory strain, such as NL4-3, in the selected T-cell line.
-
Infect cells at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Monitor virus production by measuring p24 antigen concentration in the culture supernatant using an ELISA kit.[5]
-
Harvest the virus-containing supernatant when p24 levels peak.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Aliquot and store the virus stock at -80°C.
-
Determine the 50% tissue culture infectious dose (TCID50) of the virus stock.
-
In Vitro Resistance Selection by Serial Passage
This protocol describes the gradual selection of resistant virus variants by culturing the virus in the presence of increasing concentrations of the inhibitor.
-
Initial Infection:
-
Seed T-cells in a 24-well plate.
-
Infect the cells with wild-type HIV-1 at a low MOI in the presence of the inhibitor at a concentration equal to its EC50.
-
Include a control culture with no inhibitor.
-
-
Monitoring Viral Replication:
-
Monitor the cultures for signs of viral replication, such as syncytia formation (for some cell lines) and p24 antigen production.
-
-
Subsequent Passages:
-
When viral replication is detected in the inhibitor-treated culture (e.g., p24 levels are comparable to the control), harvest the cell-free supernatant.
-
Use this supernatant to infect fresh cells.
-
For the subsequent passage, increase the concentration of the inhibitor by a factor of 1.5 to 2.[4]
-
Repeat this process for multiple passages (typically 20-30 passages or until a high level of resistance is achieved).[4]
-
-
Sample Collection:
-
At each passage, collect and store aliquots of the culture supernatant and infected cells at -80°C for subsequent analysis.
-
Phenotypic Analysis of Drug Susceptibility
This assay determines the EC50 of the inhibitor against the selected virus variants.
-
Virus Titration:
-
Thaw the virus supernatants collected from different passages.
-
Determine the TCID50 of each virus stock.
-
-
Susceptibility Assay:
-
Seed TZM-bl reporter cells (which express luciferase upon HIV-1 infection) in a 96-well plate.[6]
-
Prepare serial dilutions of the inhibitor.
-
Infect the TZM-bl cells with a standardized amount of each virus variant in the presence of the different inhibitor concentrations.
-
After 48 hours of incubation, measure luciferase activity.[6]
-
Calculate the EC50 value for each virus variant by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
The fold change in resistance is calculated by dividing the EC50 of the resistant variant by the EC50 of the wild-type virus.
-
Genotypic Analysis of Resistance Mutations
This involves sequencing the target gene of the inhibitor (in this case, the protease gene) to identify mutations that have been selected.
-
RNA Extraction and RT-PCR:
-
Extract viral RNA from the culture supernatants.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the protease gene.
-
-
DNA Sequencing:
-
Sequence Analysis:
-
Compare the nucleotide and amino acid sequences of the protease gene from the resistant variants to the wild-type sequence to identify mutations.
-
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of a protease inhibitor.
Figure 1: HIV-1 lifecycle and the site of action for protease inhibitors.
Figure 2: Experimental workflow for in vitro resistance selection.
References
- 1. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 2. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Future technologies for monitoring HIV drug resistance and cure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HIV-1 Inhibitor-26 in Structural Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structural biology applications of HIV-1 inhibitor-26, a potent non-peptidic protease inhibitor. This document includes detailed methodologies for key experiments, quantitative data for the inhibitor, and visualizations of relevant biological pathways and experimental workflows.
Introduction
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). This compound is a potent inhibitor of this enzyme, demonstrating significant activity against both wild-type and multidrug-resistant HIV-1 variants. Structural biology plays a pivotal role in understanding the molecular basis of its inhibitory activity and provides a framework for the rational design of next-generation antiretrovirals. Techniques such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy are instrumental in elucidating the three-dimensional structure of the protease-inhibitor complex, revealing key interactions that can be exploited for improved drug design.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Quantitative Data
The following table summarizes the key quantitative data for this compound, providing a basis for comparison with other protease inhibitors.
| Parameter | Value | Reference |
| Ki (Inhibition Constant) | 0.11 nM | [2] |
| IC50 (Half-maximal Inhibitory Concentration) | 0.0038 µM (3.8 nM) | [2] |
| Resistance Profile | Maintained excellent activity against a variety of laboratory-selected PI-resistant HIV-1 strains (5-20-fold change), with a notable exception for an amprenavir-induced resistant strain (107-fold drop in affinity). | [3] |
Structural Insights and Mechanism of Action
Structural studies of compounds related to inhibitor-26 have provided valuable insights into its binding mode within the active site of HIV-1 protease. An X-ray crystal structure of a structurally analogous compound revealed that the dioxolane moiety, a key feature of inhibitor-26, plays a crucial role in its potent inhibitory activity.[2]
One of the oxygen atoms of the dioxolane ring forms a hydrogen bond with the amide nitrogen of Asp29 in the protease backbone. The other oxygen atom of the dioxolane engages in a water-mediated hydrogen bond with Gly48 in the flap region of the enzyme.[2] These interactions, particularly with the flexible flap region, are critical for the high affinity and efficacy of the inhibitor. The ability to form hydrogen bonds with the main-chain atoms of the protease is a key strategy to combat drug resistance, as these backbone atoms are less prone to mutation than the side chains.[3][14]
Signaling Pathway Diagram
Caption: Inhibition of HIV-1 protease by inhibitor-26 blocks the cleavage of the Gag-Pol polyprotein, leading to the formation of immature, non-infectious virions.
Experimental Protocols
The following are detailed protocols for key experiments in the structural and functional characterization of this compound.
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol describes a high-throughput screening assay to determine the inhibitory activity of compounds like inhibitor-26 against HIV-1 protease. The assay is based on the cleavage of a fluorogenic substrate by the protease.
Materials:
-
Recombinant HIV-1 Protease
-
HIV-1 Protease Fluorogenic Substrate
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission = ~330/450 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the inhibitor in Assay Buffer.
-
Prepare a working solution of HIV-1 Protease in Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the diluted inhibitor solutions to the sample wells.
-
Add 10 µL of Assay Buffer to the enzyme control wells.
-
Add 10 µL of a known inhibitor (e.g., Pepstatin A) to the positive control wells.
-
Add 80 µL of the HIV-1 Protease working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the fluorogenic substrate working solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 60-180 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the fluorometric HIV-1 protease inhibition assay.
X-ray Crystallography of HIV-1 Protease in Complex with Inhibitor-26
This protocol provides a generalized workflow for determining the three-dimensional structure of the HIV-1 protease in complex with inhibitor-26.
Materials:
-
Highly purified recombinant HIV-1 Protease
-
This compound
-
Crystallization buffer components (e.g., salts, PEG, buffering agents)
-
Cryoprotectant (e.g., glycerol, ethylene glycol)
-
Crystallization plates (e.g., sitting drop, hanging drop)
-
Liquid nitrogen
-
Synchrotron X-ray source
Protocol:
-
Protein-Inhibitor Complex Formation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Add the inhibitor solution to the purified HIV-1 protease solution at a molar excess (e.g., 2-5 fold) to ensure saturation of the active site.
-
Incubate the mixture on ice for at least 1 hour to allow for complex formation.
-
-
Crystallization:
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.
-
Mix the protein-inhibitor complex solution with various crystallization screen solutions in the crystallization plate.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Harvesting and Cryo-cooling:
-
Once suitable crystals are obtained, carefully transfer them to a solution containing the cryoprotectant.
-
Loop the crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation during X-ray data collection.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement with a known HIV-1 protease structure as a search model.
-
Build the model of the inhibitor into the electron density map.
-
Refine the structure using crystallographic refinement software to improve the fit of the model to the experimental data.
-
Validate the final structure using established crystallographic quality metrics.
-
Crystallography Workflow Diagram
Caption: Workflow for X-ray crystallography of the HIV-1 protease-inhibitor-26 complex.
Conclusion
This compound is a potent protease inhibitor with a favorable resistance profile. The application of structural biology techniques is essential for understanding its mechanism of action at a molecular level. The detailed protocols and data presented in these notes provide a valuable resource for researchers working on the development of novel anti-HIV therapeutics. Further structural and functional studies on inhibitor-26 and its analogs will continue to guide the design of more effective and durable treatments for HIV/AIDS.
References
- 1. Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis and biological evaluation of new HIV-1 protease inhibitors with purine bases as P2-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution Structural Analysis of a Protease-Inhibitor Complex Using X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteases are a major class of enzymes involved in a vast array of physiological processes, making them critical targets for therapeutic intervention in diseases ranging from viral infections to cancer. Understanding the precise mechanism by which an inhibitor binds to a protease's active site is fundamental to developing potent and specific drugs. High-resolution crystal structures of protease-inhibitor complexes illuminate the key interactions, guiding medicinal chemistry efforts to optimize inhibitor affinity and selectivity.
This document outlines a comprehensive methodology for the structural determination of a protease-inhibitor complex. It serves as a practical guide for researchers aiming to apply crystallographic techniques in their own drug discovery pipelines. The protocol uses a generic serine protease and a hypothetical, yet plausible, competitive inhibitor named "inhibitor-26" as a representative example.
Experimental Workflow and Protocols
The overall process for determining the protease-inhibitor-26 complex structure is a multi-step procedure that begins with producing high-purity protein and culminates in a refined atomic model.
Caption: Overall workflow for protease-inhibitor-26 structure determination.
Protease Expression and Purification Protocol
A generic method for producing recombinant proteins in Escherichia coli is employed, utilizing a dual hexahistidine-maltose-binding protein (His6-MBP) tag to enhance solubility and simplify purification.[1]
-
Expression: The protease gene is cloned into a pET vector containing an N-terminal His6-MBP tag and a Tobacco Etch Virus (TEV) protease cleavage site. The plasmid is transformed into E. coli BL21(DE3) cells.[1] A 10 L culture is grown at 37°C to an OD600 of 0.6-0.8, then induced with 0.5 mM IPTG and incubated for 16 hours at 18°C.
-
Lysis: Cells are harvested by centrifugation (6,000 x g, 15 min, 4°C) and resuspended in Lysis Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% Glycerol, 20 mM Imidazole, 1 mM TCEP). Lysozyme (1 mg/mL), DNase I (10 µg/mL), and one protease inhibitor cocktail tablet are added. Cells are lysed by sonication and the lysate is clarified by ultracentrifugation (40,000 x g, 45 min, 4°C).
-
IMAC Purification: The clarified lysate is loaded onto a 5 mL Ni-NTA affinity column pre-equilibrated with Lysis Buffer. The column is washed with 20 column volumes (CV) of Wash Buffer (Lysis Buffer with 40 mM Imidazole). The His6-MBP-protease fusion protein is eluted with Elution Buffer (Lysis Buffer with 300 mM Imidazole).
-
Tag Cleavage: The eluted protein is dialyzed overnight at 4°C against Dialysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) in the presence of His-tagged TEV protease at a 1:50 (w/w) ratio.
-
Reverse IMAC: The dialysate is passed back over the Ni-NTA column. The cleaved, untagged protease is collected in the flow-through, while the His6-MBP tag and His-tagged TEV protease bind to the resin.
-
Size Exclusion Chromatography (SEC): The flow-through is concentrated and loaded onto a Superdex 75 gel filtration column equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) as a final polishing step. Fractions corresponding to the monomeric protease are pooled. Protein purity should be >95% as assessed by SDS-PAGE.[2][3]
Co-crystallization Protocol
Co-crystallization is performed by mixing the purified protease with the inhibitor before setting up crystallization trials.[4]
-
Complex Formation: Purified protease is concentrated to 10 mg/mL. Inhibitor-26 is dissolved in 100% DMSO to a stock concentration of 50 mM. The inhibitor is added to the protein solution to a final concentration of 2 mM (a 5 to 10-fold molar excess is common), ensuring the final DMSO concentration does not exceed 5% (v/v).[5][6] The complex is incubated on ice for 1 hour.
-
Crystallization Screening: The protease-inhibitor complex is screened for crystallization conditions using the hanging drop vapor diffusion method.[5] Nanoliter-scale robotic screening is used with commercial sparse matrix screens (e.g., JCSG+, Hampton Research). Drops are set up by mixing 200 nL of the protein-inhibitor complex with 200 nL of the reservoir solution.
-
Optimization: Initial crystal hits are optimized by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition.
-
Crystal Harvesting: Crystals are carefully looped and briefly passed through a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.[2]
Data Collection and Structure Determination Protocol
High-quality diffraction data is essential for determining an accurate structure. Data is typically collected at a synchrotron source.[7]
-
Data Collection: Diffraction data are collected at a synchrotron beamline at 100 K.[5][8] A series of diffraction images are recorded as the crystal is rotated in the X-ray beam.[9]
-
Data Processing: The diffraction images are processed using software like HKL2000 or XDS.[8] This involves indexing the diffraction spots, integrating their intensities, and scaling the data from all images to produce a final reflection file.[9]
-
Structure Solution: The structure is solved by molecular replacement using a previously determined structure of the protease (without the inhibitor) as a search model.
-
Refinement: The initial model is refined against the experimental data.[10] This process involves iterative cycles of automated refinement and manual model building to improve the fit of the atomic coordinates to the electron density map. The inhibitor-26 molecule is manually built into the clear difference density observed in the active site.
-
Validation: The final model is validated using tools like MolProbity to check for geometric soundness and overall quality before deposition in the Protein Data Bank (PDB).
Data Presentation
Quantitative data from each major stage of the protocol should be meticulously recorded to ensure reproducibility and quality control.
Protein Purification Summary
Table 1: Purification of the target protease.
| Purification Step | Total Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 1500 | ~15 | 100 |
| Ni-NTA Elution | 210 | >90 | 14.0 |
| Post-TEV Cleavage | 195 | >90 | 13.0 |
| SEC Pool | 125 | >98 | 8.3 |
Crystallization and Data Collection
Table 2: Optimized crystallization condition and data collection parameters.
| Parameter | Value |
| Crystallization | |
| Method | Hanging Drop Vapor Diffusion |
| Protein Concentration | 10 mg/mL |
| Inhibitor Concentration | 2 mM |
| Reservoir Solution | 0.1 M MES pH 6.5, 20% PEG 8000 |
| Temperature | 20 °C |
| Crystal Dimensions | 0.2 x 0.1 x 0.1 mm |
| Data Collection | |
| Synchrotron Source | APS Beamline 19-ID |
| Wavelength (Å) | 0.979 |
| Detector | Eiger 16M |
| Temperature (K) | 100 |
| Space Group | P2₁2₁2₁[8] |
| Unit Cell (Å) | a=52.1, b=85.4, c=98.2, α=β=γ=90° |
Refinement Statistics
Table 3: X-ray data processing and refinement statistics.[11][12]
| Parameter | Value |
| Data Processing | |
| Resolution (Å) | 50.0 - 1.80 (1.85 - 1.80) |
| Total Reflections | 158,432 (15,598) |
| Unique Reflections | 38,976 (3,812) |
| Completeness (%) | 99.8 (99.5) |
| Multiplicity | 4.1 (4.1) |
| I/σ(I) | 15.2 (2.1) |
| CC₁/₂ | 0.999 (0.751) |
| R-merge | 0.081 (0.592) |
| Refinement | |
| Resolution (Å) | 45.5 - 1.80 |
| R-work / R-free | 0.175 / 0.201 |
| No. of Atoms (Protein) | 2,854 |
| No. of Atoms (Inhibitor) | 32 |
| No. of Atoms (Water) | 310 |
| Ramachandran Plot | |
| Favored (%) | 98.2 |
| Allowed (%) | 1.8 |
| Outliers (%) | 0.0 |
| Average B-factors (Ų) | |
| Protein | 22.5 |
| Inhibitor-26 | 21.8 |
| Water | 35.1 |
| Values in parentheses are for the highest-resolution shell. |
Conclusion
This application note provides a generalized yet detailed protocol for the successful determination of a protease-inhibitor complex crystal structure. By following these steps—from protein production and purification to crystallization and data refinement—researchers can obtain high-resolution structural information critical for structure-based drug design. The presented tables offer a clear template for documenting quantitative results, ensuring that the process is robust and reproducible. Such detailed structural insights are invaluable for accelerating the development of novel and effective protease inhibitors.
References
- 1. bio-nica.info [bio-nica.info]
- 2. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 3. Purification of Proteins for Crystallographic Applications | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Protein Crystallization [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. journals.asm.org [journals.asm.org]
- 9. youtube.com [youtube.com]
- 10. iucr.org [iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing HIV-1 Inhibitor-26 in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of HIV-1 Inhibitor-26, a representative nonpeptidyl protease inhibitor, in enzymatic assays. The protocols and data presented are based on established methodologies for characterizing potent HIV-1 protease inhibitors like Darunavir, which serves as a model for this document.
Introduction
HIV-1 protease is an essential enzyme in the viral life cycle, responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2] This cleavage is a critical step for the assembly of infectious virions.[1][2] Inhibition of HIV-1 protease blocks the maturation of the virus, rendering it non-infectious, making this enzyme a key target for antiretroviral therapy.[1][3]
This compound is a potent, nonpeptidyl inhibitor designed to bind with high affinity to the active site of the HIV-1 protease. Its mechanism of action involves competitively inhibiting the enzyme, preventing the processing of viral polyproteins.[3][4] Some advanced inhibitors in this class may also interfere with the dimerization of the protease, which is essential for its catalytic activity.[1][5] This document details the protocols for evaluating the inhibitory activity of compounds like this compound using a fluorometric enzymatic assay.
Mechanism of Action: HIV-1 Protease Inhibition
The HIV-1 replication cycle involves several stages, from entry into the host cell to the release of new, mature virions. The protease enzyme acts at the final stage of maturation. The diagram below illustrates the role of HIV-1 protease and the point of intervention for inhibitors like this compound.
Quantitative Data Summary
The inhibitory potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes representative data for a potent nonpeptidyl protease inhibitor, serving as an example for this compound.
| Parameter | Value | Assay Type | Description | Reference |
| IC50 | 2-6 nM | In Vitro Enzymatic Assay | Concentration of inhibitor required to reduce enzyme activity by 50%.[6] | [6][7] |
| Ki | 0.016 - 0.05 nM | In Vitro Enzymatic Assay | Inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. | [7][8] |
| EC50 | 4.7 nM | Cell-Based Antiviral Assay | Concentration of inhibitor required to reduce viral replication by 50% in cell culture. | [8] |
Experimental Protocols
4.1. Fluorometric HIV-1 Protease Inhibition Assay
This protocol is designed for a 96-well plate format and is based on a Fluorescence Resonance Energy Transfer (FRET) substrate. The cleavage of the FRET peptide by HIV-1 protease separates a fluorophore (e.g., EDANS) from a quencher (e.g., DABCYL), resulting in an increase in fluorescence that can be measured over time.[9]
Workflow Diagram:
Materials:
-
HIV-1 Protease, recombinant
-
Fluorogenic FRET peptide substrate
-
HIV-1 Protease Assay Buffer
-
This compound (and other test compounds)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
DMSO (for dissolving compounds)
-
96-well solid white microplate
-
Fluorescence microplate reader with kinetic capabilities
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.[10][11]
-
Assay Buffer: Prepare the assay buffer as specified by the manufacturer. Some buffers may require the addition of DTT immediately before use.[9]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Inhibitor Dilutions: Create a serial dilution of the inhibitor stock solution in Assay Buffer to achieve final assay concentrations ranging from picomolar to micromolar. The final DMSO concentration in the assay should not exceed 1%.
-
HIV-1 Protease Solution: Dilute the stock HIV-1 protease in Assay Buffer to the desired working concentration. Prepare enough for all wells. Keep the diluted enzyme on ice.[12]
-
Substrate Solution: Dilute the FRET substrate in Assay Buffer to the working concentration as recommended by the supplier.[10]
-
-
Assay Plate Setup (per well):
-
Inhibitor Wells: Add 10 µL of the diluted this compound solution.
-
Enzyme Control (EC) / Positive Control: Add 10 µL of Assay Buffer (containing the same percentage of DMSO as the inhibitor wells).[10]
-
Inhibitor Control (IC): Add 10 µL of the positive control inhibitor (e.g., 1 mM Pepstatin A).[10]
-
Vehicle Control: Add 10 µL of Assay Buffer containing the vehicle (e.g., DMSO) used for the test compound.[12]
-
Substrate Control (Blank): Add 90 µL of Assay Buffer. This well will receive the substrate but no enzyme.
-
-
Enzyme Addition and Incubation:
-
Add 80 µL of the diluted HIV-1 Protease solution to all wells except the Substrate Control. The total volume is now 90 µL.
-
Mix gently by shaking the plate for 30-60 seconds.
-
Incubate the plate at room temperature for 15 minutes, protected from light.[10]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the Substrate Solution to all wells, bringing the final reaction volume to 100 µL. Mix well.[10]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity in kinetic mode for 1 to 3 hours, with readings taken every 1-5 minutes. Use an excitation wavelength of ~330-340 nm and an emission wavelength of ~450-490 nm.[9][11][13]
-
4.2. Data Analysis
-
Calculate Reaction Rates:
-
For each well, plot the relative fluorescence units (RFU) against time (minutes).
-
Determine the slope (V = ΔRFU/Δt) in the linear portion of the curve for each well. This represents the initial reaction velocity.[10]
-
-
Calculate Percent Inhibition:
-
Subtract the slope of the Substrate Control (blank) from all other slopes.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Slope of Inhibitor Well / Slope of Enzyme Control Well)] x 100
-
-
Determine IC50 Value:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting
-
High Background Fluorescence: Ensure the substrate has not degraded. Protect the substrate from light and avoid repeated freeze-thaw cycles.
-
Low Enzyme Activity: Verify the enzyme's activity with a positive control. Ensure the assay buffer conditions (e.g., pH, DTT) are optimal. Avoid vigorous vortexing of the enzyme.[12]
-
Inconsistent Results: Ensure thorough mixing of reagents in the wells. Use a multichannel pipette for consistent additions. Run replicates for all samples and controls.
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. abcam.com [abcam.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. eurogentec.com [eurogentec.com]
- 13. abcam.cn [abcam.cn]
HIV-1 inhibitor-26 solution preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and experimental use of two distinct compounds referred to as HIV-1 inhibitor-26. It is crucial to identify the specific inhibitor being used, as their mechanisms of action, and therefore experimental protocols, differ significantly.
Compound 1: this compound (Reverse Transcriptase Inhibitor)
This compound is a potent inhibitor of HIV-1 reverse transcriptase (RT).
Data Presentation
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 1.4 µM | HIV-1 Reverse Transcriptase | [1][2][3] |
| CC50 | 1486 µM | Peripheral Blood Mononuclear Cells (PBMCs) | [1][2][3] |
| Molecular Formula | C43H33ClN2O9 | N/A | [3] |
| Molecular Weight | 757.18 g/mol | N/A | [3] |
| Solubility | 10 mM in DMSO | N/A | [3] |
Experimental Protocols
1. Solution Preparation
-
Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve 7.57 mg of this compound (MW: 757.18 g/mol ) in 1 mL of dimethyl sulfoxide (DMSO).
-
Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium or assay buffer before each experiment. It is recommended to perform serial dilutions to achieve the desired final concentrations. Avoid repeated freeze-thaw cycles of the stock solution.
2. In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol is a general guideline for determining the IC50 value of the inhibitor against HIV-1 RT.
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% NP-40)
-
This compound working solutions
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the poly(A) template, oligo(dT) primer, and [³H]-dTTP in the reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding recombinant HIV-1 RT.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding cold TCA.
-
Precipitate the radiolabeled DNA onto glass fiber filters.
-
Wash the filters to remove unincorporated [³H]-dTTP.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of RT inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
3. Cell-Based Antiviral Assay
This protocol outlines a general method for assessing the antiviral activity of the inhibitor in a cell-based assay.
-
Materials:
-
TZM-bl cell line (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated HIV-1 LTR-driven luciferase reporter gene)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
This compound working solutions
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Infect the cells with a known amount of HIV-1.
-
Incubate for 48 hours at 37°C.
-
Remove the culture medium and lyse the cells.
-
Add luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viral inhibition for each inhibitor concentration and determine the EC50 value.
-
4. Cytotoxicity Assay
This protocol provides a general method for determining the cytotoxic concentration (CC50) of the inhibitor.
-
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell line
-
Cell culture medium
-
This compound working solutions
-
Cell viability reagent (e.g., XTT, MTT, or CellTiter-Glo)
-
Spectrophotometer or luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Add various concentrations of this compound to the cells.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence.
-
Calculate the percentage of cell viability for each inhibitor concentration and determine the CC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of HIV-1 RT inhibitor-26.
Compound 2: this compound (Protease Inhibitor)
This compound is a potent inhibitor of HIV-1 protease, an enzyme crucial for viral maturation.
Data Presentation
| Parameter | Value | System | Reference |
| Ki | 0.11 nM | HIV-1 Protease | [4] |
| IC50 | 0.0038 µM (3.8 nM) | HIV-1 Protease | [4] |
| Resistance Profile | 1–19-fold reduction in potency | Multidrug-resistant HIV-1 variants | [4][5] |
Experimental Protocols
1. Solution Preparation
-
Stock Solution: Due to the high potency, a stock solution of 1-10 mM in DMSO is recommended. The exact solubility should be determined empirically if not provided by the supplier.
-
Working Solutions: Prepare fresh serial dilutions in the appropriate assay buffer or cell culture medium. Given the nanomolar potency, careful and precise dilution is critical.
2. In Vitro HIV-1 Protease Inhibition Assay
This protocol provides a general method for determining the IC50 value against HIV-1 protease using a FRET-based substrate.
-
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based protease substrate (e.g., containing a fluorophore and a quencher separated by a cleavage site)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)
-
This compound working solutions
-
Fluorescence plate reader
-
-
Procedure:
-
Add varying concentrations of this compound to the wells of a microplate.
-
Add a fixed concentration of recombinant HIV-1 protease to each well.
-
Pre-incubate the inhibitor and enzyme for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific FRET substrate).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of protease inhibition and calculate the IC50 value.
-
3. Cell-Based Viral Maturation Assay
This protocol assesses the inhibitor's ability to block HIV-1 maturation in infected cells.
-
Materials:
-
Chronically HIV-1 infected cell line (e.g., H9/IIIB) or cells transfected with an HIV-1 proviral DNA clone
-
Cell culture medium
-
This compound working solutions
-
Western blot apparatus and reagents
-
Antibodies against HIV-1 p24 and p55 Gag precursor protein
-
-
Procedure:
-
Culture the HIV-1 producing cells in the presence of various concentrations of the inhibitor for 24-48 hours.
-
Harvest the cells and the culture supernatant separately.
-
Prepare cell lysates and concentrate viral particles from the supernatant (e.g., by ultracentrifugation).
-
Separate the proteins from both cell lysates and viral particles by SDS-PAGE.
-
Perform a Western blot using antibodies against p24 (mature capsid) and p55 (Gag precursor).
-
Analyze the blot for an accumulation of the p55 Gag precursor and a reduction in mature p24 in the presence of the inhibitor, indicating inhibition of protease activity.
-
Visualizations
References
Application Notes and Protocols for Evaluating HIV-1 Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective antiretroviral therapies is a cornerstone of managing Human Immunodeficiency Virus Type 1 (HIV-1) infection. A critical component of the drug discovery and development pipeline is the robust in vitro evaluation of novel inhibitors. Cell-based assays are indispensable tools for determining the efficacy, cytotoxicity, and mechanism of action of candidate compounds. These assays provide essential data to guide lead optimization and preclinical development.
This document provides detailed application notes and protocols for a suite of cell-based assays to comprehensively evaluate the efficacy of HIV-1 inhibitors. While the specific "inhibitor-26" is not publicly documented, the principles and protocols outlined herein are broadly applicable to the characterization of any novel anti-HIV-1 agent. For illustrative purposes, data for well-established HIV-1 inhibitors from different classes are presented.
Key Concepts in Inhibitor Evaluation
Before proceeding to the experimental protocols, it is essential to understand the key parameters used to quantify the efficacy and safety of an antiviral compound:
-
EC50 (50% Effective Concentration): The concentration of a drug that inhibits 50% of viral replication. A lower EC50 value indicates greater potency.
-
CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in cell viability. A higher CC50 value indicates lower cytotoxicity.
-
Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50 / EC50). The SI is a measure of the drug's therapeutic window. A higher SI value is desirable, as it indicates that the drug is effective at concentrations far below those that are toxic to the host cells.
Data Presentation: Efficacy and Cytotoxicity of Representative HIV-1 Inhibitors
The following tables summarize the in vitro antiviral activity and cytotoxicity of several well-characterized HIV-1 inhibitors across different cell lines. These values are representative and can vary depending on the specific experimental conditions, including the cell line, virus strain, and assay format used.
| Inhibitor Class | Representative Inhibitor | Target | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| NRTI | Zidovudine (AZT) | Reverse Transcriptase | MT-4 | 0.0066 | >34 | >5151 |
| PI | Darunavir | Protease | MT-2 | 0.039 | >20 | >512,820 |
| INSTI | Raltegravir | Integrase | MT-4 | 1.4 - 2.0 | >100 | >50,000 |
| Entry Inhibitor | Maraviroc | CCR5 Co-receptor | PM-1 | ~1.0 | >100 | >100,000 |
Note: Data is compiled from multiple sources and should be considered illustrative.[1][2][3][4] EC50 and CC50 values can vary between experiments.
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to evaluate the efficacy of HIV-1 inhibitors.
Antiviral Activity Assays
These assays are designed to measure the ability of a compound to inhibit HIV-1 replication in cell culture.
This assay quantifies the production of the HIV-1 p24 capsid protein, a reliable marker of viral replication.
Principle: The HIV-1 p24 antigen in the cell culture supernatant is captured by a specific antibody coated on a microplate. A second, enzyme-linked antibody that also recognizes p24 is then added. The amount of bound enzyme is proportional to the amount of p24 antigen, which is quantified by adding a substrate that produces a colorimetric signal.
Protocol:
-
Cell Seeding: Seed susceptible target cells (e.g., MT-4, PM-1, or activated Peripheral Blood Mononuclear Cells - PBMCs) in a 96-well plate at an appropriate density.
-
Compound Addition: Prepare serial dilutions of the test inhibitor and add them to the wells. Include a "no drug" control.
-
Virus Infection: Infect the cells with a known amount of HIV-1. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-7 days to allow for viral replication.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.[5][6]
-
Data Analysis: Construct a dose-response curve by plotting the percentage of p24 inhibition against the log of the inhibitor concentration. Calculate the EC50 value from this curve.
This is a highly sensitive assay that uses a recombinant HIV-1 strain carrying a luciferase reporter gene.
Principle: The assay utilizes a genetically engineered cell line (e.g., TZM-bl) that expresses CD4, CCR5, and CXCR4, and contains an integrated luciferase gene under the control of the HIV-1 LTR promoter.[7][8] Upon successful infection and Tat protein expression from the infecting virus, the luciferase gene is transcribed, leading to the production of luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of viral infection.
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well, white, solid-bottom plate.
-
Compound and Virus Co-incubation: In a separate plate, pre-incubate serial dilutions of the test inhibitor with a fixed amount of luciferase-reporter HIV-1 for 1 hour at 37°C.
-
Infection: Transfer the inhibitor/virus mixture to the wells containing the TZM-bl cells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Lysis and Luciferase Measurement: Remove the culture medium and add a luciferase cell lysis reagent. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of luciferase activity for each inhibitor concentration relative to the "no drug" control. Determine the EC50 value from the resulting dose-response curve.
Cytotoxicity Assay
It is crucial to assess the toxicity of the inhibitor to the host cells to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common method for this.[9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed the same target cells used in the antiviral assay in a 96-well plate at the same density.
-
Compound Addition: Add serial dilutions of the test inhibitor to the wells. Include a "no drug" control. Do not add any virus.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-7 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration to determine the CC50 value.
Mechanism of Action Assay: Time-of-Addition (TOA)
This assay helps to identify the stage of the HIV-1 life cycle that is targeted by the inhibitor.[11][12]
Principle: A synchronized infection is established, and the inhibitor is added at different time points post-infection. The ability of the inhibitor to block viral replication when added at later time points provides information about its target. For example, a reverse transcriptase inhibitor will only be effective if added before the completion of reverse transcription.
Protocol:
-
Synchronized Infection: Pre-chill target cells and infect them with a high concentration of HIV-1 at 4°C for 1-2 hours to allow for viral binding but not fusion.
-
Washing: Wash the cells extensively with cold medium to remove unbound virus.
-
Initiation of Infection: Resuspend the cells in warm medium and plate them in a 96-well plate. This marks time zero of the infection.
-
Time-of-Addition: Add a high concentration (typically 10-100 times the EC50) of the test inhibitor to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 24 hours). Include known inhibitors targeting different stages of the viral life cycle as controls (e.g., an entry inhibitor, a reverse transcriptase inhibitor, an integrase inhibitor, and a protease inhibitor).
-
Incubation: Incubate the plate until a single round of replication is complete (typically 24-32 hours).
-
Quantification of Replication: Measure viral replication by quantifying p24 antigen in the supernatant or by using a reporter virus.
-
Data Analysis: Plot the percentage of inhibition against the time of compound addition. The time at which the inhibitor loses its activity corresponds to the time at which its target step in the viral life cycle has been completed.
Visualizations
HIV-1 Life Cycle and Drug Targets
The following diagram illustrates the key stages of the HIV-1 life cycle and the points of intervention for different classes of antiretroviral drugs.
Caption: Major stages of the HIV-1 life cycle and the corresponding targets of different classes of antiretroviral inhibitors.
Experimental Workflow for Antiviral and Cytotoxicity Assays
This diagram outlines the parallel workflows for determining the EC50 and CC50 of a test compound.
Caption: Parallel workflow for determining antiviral efficacy (EC50) and cytotoxicity (CC50) to calculate the Selectivity Index (SI).
Logical Flow of the Time-of-Addition Assay
This diagram illustrates the decision-making process and the interpretation of results from a time-of-addition experiment.
References
- 1. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ablinc.com [ablinc.com]
- 6. en.hillgene.com [en.hillgene.com]
- 7. researchgate.net [researchgate.net]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of HIV-1 Protease Inhibitors Featuring Darunavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins. This cleavage is a critical step in the maturation of infectious virions.[1][2] Inhibition of HIV-1 protease results in the production of non-infectious virus particles, making it a prime target for antiretroviral therapy.[1][3] High-throughput screening (HTS) assays are crucial for the discovery and development of novel HIV-1 protease inhibitors. These assays allow for the rapid screening of large compound libraries to identify potential drug candidates.
This document provides detailed protocols for two common HTS assays for HIV-1 protease inhibitors: a biochemical Förster Resonance Energy Transfer (FRET)-based assay and a cell-based reporter assay. Darunavir, a potent, second-generation HIV-1 protease inhibitor, is used as a representative example for quantitative analysis.[4][5] Darunavir is noted for its high potency against both wild-type and multi-drug resistant strains of HIV-1.[6][7]
Signaling Pathway: HIV-1 Life Cycle and the Role of Protease
HIV-1 replication involves several stages, starting with the fusion of the virus to a host cell and entry of the viral capsid.[2] Inside the cell, reverse transcriptase converts the viral RNA into DNA, which is then integrated into the host cell's genome.[1] The host cell machinery is then used to transcribe and translate viral proteins, producing Gag and Gag-Pol polyprotein precursors.[8] These polyproteins are transported to the cell membrane where they assemble into immature virions that bud from the cell.[8][9] The final and critical step for producing infectious virions is the cleavage of the Gag and Gag-Pol polyproteins by HIV-1 protease, a process known as maturation.[2] Protease inhibitors, like Darunavir, block this step, leading to the release of immature, non-infectious viral particles.[10]
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Darunavir (TMC114): a new HIV-1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HIV-1 Inhibitor-26 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using HIV-1 inhibitor-26 in cell culture experiments. The following information includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 9a) is a novel 4-oxoquinoline ribonucleoside derivative that functions as a potent inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. The reverse transcriptase is a critical viral enzyme responsible for converting the HIV-1 RNA genome into DNA, a necessary step for viral replication and integration into the host cell's genome.[1] By targeting this enzyme, inhibitor-26 effectively blocks the viral life cycle at an early stage.
Q2: What are the key in vitro efficacy and cytotoxicity parameters for this compound?
A2: this compound has demonstrated high potency against the HIV-1 reverse transcriptase with minimal cytotoxicity in peripheral blood mononuclear cells (PBMCs). This results in a favorable selectivity index, indicating a wide therapeutic window for in vitro studies. The key parameters are summarized in the table below.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: Based on the chemical properties of similar organic compounds used in antiviral screening, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[2] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[3]
Q4: Which cell lines are suitable for testing the antiviral activity of this compound?
A4: A variety of HIV-1 susceptible cell lines can be used to evaluate the efficacy of inhibitor-26. The choice of cell line will depend on the specific experimental goals. Commonly used cell lines include:
-
TZM-bl cells: These are HeLa cells that express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-luciferase reporter cassette. They are widely used for quantifying HIV-1 infection based on luciferase activity.
-
Peripheral Blood Mononuclear Cells (PBMCs): As primary cells, PBMCs represent a more physiologically relevant model for HIV-1 infection.[1]
-
MT-4 cells: A human T-cell leukemia line that is highly susceptible to HIV-1 infection and is often used in antiviral assays.[4]
Quantitative Data Summary
The following table summarizes the known in vitro activity and cytotoxicity of this compound and a closely related analog, compound 9d.
| Compound | Target | IC₅₀ (µM) | Cell Line (Cytotoxicity) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
| This compound (9a) | HIV-1 RT | 1.4 | PBMCs | 1486 | >1061 | [1] |
| Compound 9d | HIV-1 RT | 1.6 | PBMCs | 1394 | >871 | [1] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Antiviral Activity Assay using TZM-bl Reporter Cells
This protocol describes a method to determine the 50% effective concentration (EC₅₀) of this compound.
Materials:
-
This compound
-
TZM-bl cells
-
HIV-1 virus stock (e.g., NL4-3)
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
96-well flat-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO₂.
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations (e.g., from 100 µM to 0.01 µM).
-
Infection: On the day of the experiment, remove the old medium from the cells and add 50 µL of fresh medium. Add 50 µL of the diluted inhibitor to the corresponding wells. Immediately after, add 50 µL of HIV-1 virus stock (at a pre-determined dilution that yields a strong luciferase signal). Include wells with virus only (positive control) and cells only (negative control).
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
Luciferase Assay: After incubation, measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the virus control. Plot the percentage of inhibition against the inhibitor concentration (log scale) and determine the EC₅₀ value using non-linear regression analysis.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC₅₀) of this compound.
Materials:
-
This compound
-
Selected cell line (e.g., PBMCs, TZM-bl)
-
Complete growth medium
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well for adherent cells, 5 x 10⁴ cells/well for suspension cells) in 100 µL of complete growth medium.
-
Compound Addition: Prepare a serial dilution of this compound in complete growth medium at 2x the final concentration. Add 100 µL of the diluted inhibitor to the wells. Include wells with cells and medium only (no inhibitor control).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium (for adherent cells) and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. For suspension cells, the solubilization buffer can be added directly.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-inhibitor control. Plot the percentage of viability against the inhibitor concentration (log scale) and determine the CC₅₀ value using non-linear regression analysis.
Troubleshooting Guide
Q: My observed EC₅₀ value is significantly higher than what is reported in the literature.
A:
-
Inhibitor Degradation: Ensure that the inhibitor stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions from a new aliquot. The stability of ribonucleoside derivatives in cell culture media can vary.[5][6]
-
Virus Titer: The amount of virus used in the assay can influence the apparent EC₅₀. Use a consistent and pre-titered virus stock for all experiments.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase. Poor cell health can affect the outcome of the infection and the inhibitor's efficacy.
-
Assay System: The EC₅₀ can vary between different cell lines and HIV-1 strains. Ensure your experimental setup is comparable to the one reported.
Q: I am observing high cytotoxicity even at low concentrations of the inhibitor.
A:
-
DMSO Concentration: The final concentration of DMSO in the culture medium should be kept to a minimum (ideally ≤0.1%, and not exceeding 0.5%). High concentrations of DMSO can be toxic to cells. Prepare a DMSO vehicle control to assess its effect on cell viability.
-
Inhibitor Purity: Impurities in the inhibitor sample could be contributing to cytotoxicity. If possible, verify the purity of your compound.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. If you are using a new cell line, it is essential to perform a cytotoxicity assay to determine its specific tolerance.
Q: My experimental results are not reproducible.
A:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor and adding virus.
-
Cell Density: Inconsistent cell seeding density can lead to variability in results. Always count cells before seeding and ensure an even distribution in the wells.
-
Incubation Time: Adhere to consistent incubation times for both the antiviral and cytotoxicity assays.
-
Reagent Consistency: Use the same batches of reagents (e.g., medium, FBS, virus stock) for a set of experiments to minimize variability.
Visualizations
Caption: HIV-1 replication cycle and the target of inhibitor-26.
Caption: General workflow for evaluating this compound.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Design, synthesis, in vitro and in silico studies of novel 4-oxoquinoline ribonucleoside derivatives as HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleosides Rescue Replication-Mediated Genome Instability of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aggregation of HIV-1 Inhibitor-26 in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the aggregation of HIV-1 inhibitor-26 in solution. The guidance provided is based on general principles for potent, often hydrophobic, small molecule inhibitors and may require adaptation for the specific chemotype of the inhibitor being used.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: Based on available literature, "this compound" may refer to at least two different compounds: a potent HIV-1 reverse transcriptase (RT) inhibitor with an IC50 of 1.4 μM or a potent HIV-1 protease inhibitor with a Ki of 0.11 nM.[1][2] Both are potent molecules and, like many such inhibitors, may be susceptible to aggregation in aqueous solutions due to their chemical properties, such as hydrophobicity.
Q2: What is small molecule aggregation and why is it a problem?
A2: Small molecule aggregation is a phenomenon where individual molecules of a compound self-associate to form larger, colloidal particles in solution.[3][4] This is a significant issue in drug discovery as it can lead to false-positive results in high-throughput screening assays, inaccurate structure-activity relationships, and poor bioavailability.[3] Aggregates can nonspecifically inhibit enzymes or disrupt protein-protein interactions, leading to misleading biological data.[5]
Q3: What are the common signs of inhibitor aggregation in my experiment?
A3: Signs of aggregation can range from obvious to subtle. Visual indicators include visible precipitates, cloudiness, or opalescence in the solution. In biological assays, you might observe poor dose-response curves, high variability between replicates, or a sudden drop-off in activity at higher concentrations.
Q4: Can aggregation of this compound affect my experimental results?
A4: Absolutely. If this compound aggregates in your assay, it may lead to an overestimation of its potency due to non-specific inhibition.[3] It can also result in poor reproducibility and make it difficult to determine the true mechanism of action. For in vivo studies, aggregation can significantly reduce the compound's solubility and bioavailability.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving aggregation issues with this compound.
Step 1: Visual Inspection and Basic Solubility Checks
Q: My solution of this compound looks cloudy/has precipitates. What should I do first?
A: Visual particulates are a clear sign of poor solubility or aggregation. Your first step should be to reassess your dissolution method.
-
Action: Try preparing a fresh stock solution in an appropriate organic solvent (e.g., 100% DMSO) before diluting it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) and consistent across all conditions.
-
Action: Gentle warming or sonication can sometimes help dissolve the compound in the stock solution, but be cautious as this may also promote aggregation if not done carefully. Always visually inspect the solution after it returns to room temperature.
Step 2: Addressing Potential Formulation and Handling Issues
Q: I've prepared my inhibitor correctly, but I'm still seeing inconsistent results. Could my experimental conditions be causing aggregation?
A: Yes, the composition of your buffer can significantly impact the solubility and aggregation of your inhibitor.
-
Action: Evaluate Buffer Composition. The pH, ionic strength, and presence of certain salts can influence compound solubility. Refer to Experimental Protocol 3 to systematically test the impact of these parameters.
-
Action: Consider Additives. In some cases, the inclusion of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) in your assay buffer can help prevent non-specific aggregation.[5] However, be sure to run appropriate controls to ensure the detergent itself does not affect your assay.
-
Action: Check for Freeze-Thaw Issues. Repeated freeze-thaw cycles of stock solutions can induce precipitation or aggregation. Prepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles.
Step 3: Biophysical Characterization of Aggregation
Q: I suspect aggregation, but I don't see any visible precipitates. How can I confirm this?
A: Biophysical methods are necessary to detect sub-micron sized aggregates. Dynamic Light Scattering (DLS) is a common and effective technique for this purpose.[7]
-
Action: Perform DLS Analysis. Use DLS to analyze your inhibitor in the final assay buffer at your working concentration. The presence of particles with diameters significantly larger than a small molecule (e.g., >100 nm) is a strong indicator of aggregation.[7] Refer to Experimental Protocol 2 for a detailed methodology.
-
Action: Consider Other Techniques. Other methods like Surface Plasmon Resonance (SPR) can also be used to detect small molecule aggregation.[3]
Experimental Protocols
Protocol 1: Solubility Assessment in Different Solvents
This protocol helps determine the optimal solvent system for preparing a stock solution of this compound.
Methodology:
-
Preparation: Weigh out a small, precise amount of this compound powder into several vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., DMSO, ethanol, methanol, acetonitrile) in small, incremental volumes.
-
Dissolution: After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution against a dark background.
-
Equilibration: Allow the solutions to sit at room temperature for at least one hour and re-inspect for any precipitation.
-
Determination: The solubility is the highest concentration at which the compound remains fully dissolved.
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Solubility (mM) | Observations |
| DMSO | > 100 | Clear solution |
| Ethanol | 25 | Clear solution |
| Methanol | 15 | Slight haze at higher concentrations |
| Acetonitrile | 5 | Precipitate forms over time |
| PBS (pH 7.4) | < 0.01 | Immediate precipitation |
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol is used to detect the presence and size of aggregates in your experimental solution.
Methodology:
-
Sample Preparation: Prepare this compound in your final assay buffer at the highest concentration used in your experiments. Also prepare a "buffer only" control.
-
Filtration: Filter both the sample and buffer control through a 0.22 µm filter to remove any extrinsic dust particles.
-
DLS Measurement: Transfer the filtered samples to a clean DLS cuvette. Place the cuvette in the DLS instrument.
-
Data Acquisition: Set the instrument parameters (e.g., temperature, viscosity of the solvent) and acquire data. Typically, multiple measurements are averaged.
-
Data Analysis: Analyze the correlation function to obtain the particle size distribution. Compare the size distribution of the inhibitor solution to the buffer control.
Table 2: Interpretation of DLS Results
| Particle Diameter (nm) | Interpretation | Recommended Action |
| 1 - 10 | Monomeric/dimeric species | No action needed, aggregation is unlikely. |
| 10 - 100 | Small oligomers may be present | Monitor closely, consider formulation adjustments. |
| > 100 | Significant aggregation | Revise formulation (see Troubleshooting Guide). |
Protocol 3: Impact of pH and Ionic Strength on Aggregation
This protocol helps to identify buffer conditions that minimize aggregation.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0) and ionic strengths (e.g., by varying NaCl concentration from 50 mM to 250 mM).
-
Inhibitor Addition: Prepare solutions of this compound at a fixed concentration in each of the prepared buffers.
-
Incubation: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at the experimental temperature.
-
Analysis: Analyze each solution for signs of aggregation, either by visual inspection for turbidity or by using DLS (as described in Protocol 2).
-
Optimal Condition Selection: Identify the buffer conditions that result in the least amount of aggregation.
Visualizations
Caption: Troubleshooting workflow for addressing inhibitor aggregation.
Caption: Experimental workflow for solubility assessment.
Caption: Logical links between observations, causes, and solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Immunomart [immunomart.org]
- 3. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 4. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
stability of HIV-1 inhibitor-26 in different buffer systems
Welcome to the technical support center for HIV-1 Inhibitor-26. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: For initial reconstitution, we recommend using dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2] For aqueous working solutions, subsequent dilution in the desired buffer is recommended. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid affecting your experimental system.[2]
Q2: What are the optimal storage conditions for this compound?
A2: The lyophilized powder is stable at -20°C for up to three years.[2] Once reconstituted in DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[2] These stock solutions are generally stable for up to six months.[2] Aqueous solutions of the inhibitor should be prepared fresh for each experiment and are not recommended for long-term storage due to a higher potential for degradation.[1][3]
Q3: How does pH affect the stability of this compound?
A3: this compound exhibits maximal stability in slightly acidic to neutral conditions (pH 5.5-7.4).[4] Under strongly acidic (pH < 4) or alkaline (pH > 8) conditions, the rate of degradation increases significantly.
Q4: Is this compound sensitive to light?
A4: Yes, exposure to ultraviolet (UV) light can lead to photodegradation of the compound.[5] It is recommended to work with the inhibitor in a light-protected environment and store solutions in amber vials or tubes wrapped in foil.
Q5: Can I use phosphate-buffered saline (PBS) for my experiments with this compound?
A5: While PBS is a common biological buffer, its compatibility should be verified for your specific assay. Phosphate buffers can sometimes interact with small molecules.[6] For long-term stability studies, alternative buffer systems such as citrate or Tris-based buffers may be more suitable.[7][8]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of inhibitor activity. | 1. Improper storage of stock or working solutions. 2. Multiple freeze-thaw cycles of the stock solution. 3. Degradation due to inappropriate buffer pH or components. 4. Exposure to light. | 1. Prepare fresh working solutions from a new aliquot of the DMSO stock for each experiment. 2. Ensure aliquots are single-use. 3. Verify the pH of your buffer system and consider using a recommended buffer (see Data Presentation section). 4. Protect all solutions containing the inhibitor from light. |
| Precipitation of the inhibitor in aqueous buffer. | 1. The concentration of the inhibitor exceeds its solubility in the aqueous buffer. 2. The final concentration of DMSO is too low to maintain solubility. | 1. Decrease the final concentration of the inhibitor. 2. Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining compatible with your assay (typically <0.5%). 3. Consider using a different buffer system. |
| Observed degradation of the inhibitor over time in the assay. | 1. The buffer system is not optimal for the stability of the inhibitor. 2. The incubation temperature is too high. 3. The inhibitor is reacting with other components in the assay medium. | 1. Switch to a more suitable buffer system as indicated in the stability data tables. 2. If possible, perform the assay at a lower temperature or reduce the incubation time. 3. Analyze the components of your assay medium for potential reactivity with the inhibitor. |
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for this compound stability.
Data Presentation
The following tables summarize the stability of this compound under various conditions. The data is presented as the percentage of the inhibitor remaining after a specified time, as determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Stability of this compound (10 µM) in Different Buffer Systems at 37°C
| Buffer System | pH | % Remaining (24 hours) | % Remaining (72 hours) |
| Sodium Acetate (50 mM) | 5.5 | 98.2 ± 1.1 | 95.6 ± 1.5 |
| Sodium Citrate (50 mM) | 6.0 | 99.1 ± 0.8 | 97.3 ± 1.2 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 95.3 ± 1.4 | 88.1 ± 2.1 |
| Tris-HCl (50 mM) | 7.4 | 97.8 ± 0.9 | 94.5 ± 1.3 |
| Sodium Carbonate (50 mM) | 9.0 | 85.2 ± 2.5 | 70.4 ± 3.2 |
Table 2: Effect of Temperature on the Stability of this compound (10 µM) in 50 mM Tris-HCl (pH 7.4)
| Temperature | % Remaining (24 hours) | % Remaining (72 hours) |
| 4°C | 99.8 ± 0.5 | 99.1 ± 0.7 |
| 25°C (Room Temperature) | 98.9 ± 0.7 | 96.2 ± 1.0 |
| 37°C | 97.8 ± 0.9 | 94.5 ± 1.3 |
| 50°C | 89.4 ± 1.8 | 75.1 ± 2.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial for 30 seconds to ensure the inhibitor is completely dissolved.
-
-
Aliquoting and Storage of Stock Solution:
-
Dispense the DMSO stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Aqueous Working Solution:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in the pre-warmed experimental buffer. It is recommended to add the stock solution to the buffer while vortexing to prevent precipitation.
-
Protocol 2: Assessment of Inhibitor Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing inhibitor stability.
Methodology
-
Sample Preparation:
-
Prepare a solution of this compound at the desired concentration (e.g., 10 µM) in the selected buffer systems.
-
Divide the solution into separate, light-protected containers for each time point and temperature to be tested.
-
-
Incubation:
-
Incubate the samples at the specified temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 24, 72 hours), remove a sample from each incubation condition.
-
Immediately quench any further degradation by freezing the sample at -80°C until analysis.
-
-
HPLC Analysis:
-
Thaw the samples and inject them into an HPLC system equipped with a suitable C18 column.
-
Use a gradient elution method with mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Detect the inhibitor and any degradation products using a UV detector at the appropriate wavelength.
-
-
Data Analysis:
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Integrate the peak area of the inhibitor at each time point.
-
Calculate the percentage of the inhibitor remaining relative to the initial time point (t=0).
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The percentage remaining is calculated as: (% Remaining) = (Peak Area at time t / Peak Area at time 0) * 100.
-
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.cn]
- 2. captivatebio.com [captivatebio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. firsthope.co.in [firsthope.co.in]
- 8. Pharmaceutical Buffers [chemical-sales.com]
Technical Support Center: Addressing Off-Target Effects of HIV-1 Protease Inhibitors In Vitro with a Focus on Darunavir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of the HIV-1 protease inhibitor, Darunavir, in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Darunavir?
Darunavir is a potent, nonpeptidic inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle. It was designed to fit tightly into the active site of the protease, forming robust hydrogen bonds with the enzyme's backbone, particularly with catalytic aspartate residues (Asp25, Asp25', Asp29, and Asp30).[1][2] This high-affinity binding (Kd = 4.5 x 10⁻¹² M) competitively blocks the protease from cleaving viral Gag-Pol polyproteins into mature, functional proteins, thus rendering the newly produced viral particles non-infectious.[2] Additionally, Darunavir has a dual mechanism of action, as it can also inhibit the dimerization of protease monomers, a prerequisite for their catalytic activity.[3]
Q2: What are the known or suspected off-target effects of Darunavir observed in vitro?
While Darunavir is highly selective for HIV-1 protease, like other drugs in its class, it has been associated with metabolic off-target effects. In vitro studies, primarily in adipocyte models, have investigated these effects. Key findings indicate:
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Minimal Direct Impact: Darunavir, when used alone, has been shown to have minimal to no adverse effects on adipocyte differentiation, mitochondrial function, reactive oxygen species (ROS) production, or insulin-stimulated glucose transport.[4]
-
Effects when Boosted with Ritonavir: Many clinical formulations and in vitro experiments use Darunavir boosted with a low dose of Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[5] When combined with Ritonavir, Darunavir shows modest effects on adipocyte differentiation and mitochondrial function.[4] This is an important consideration, as Ritonavir itself can induce metabolic changes.
-
Dyslipidemia: Clinical data shows that Darunavir/ritonavir can lead to increases in total cholesterol and triglycerides.[6][7][8][9]
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Insulin Resistance: Some protease inhibitors have been shown to directly inhibit the glucose transporter GLUT4, providing a potential mechanism for insulin resistance.[10] However, studies suggest Darunavir has a more favorable profile regarding insulin sensitivity compared to other protease inhibitors.[4]
Q3: Which cellular pathways are potentially affected by Darunavir's off-target activity?
Based on in vitro studies with various protease inhibitors, the following pathways are of interest when investigating off-target effects:
-
Adipogenesis: This involves the differentiation of preadipocytes into mature fat cells. Key regulators that can be affected include peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein-alpha (C/EBPα).[11][12]
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Glucose Metabolism: The primary concern is the uptake of glucose into cells, mediated by glucose transporters like GLUT4 in muscle and fat cells. Inhibition of GLUT4 translocation or activity can lead to insulin resistance.[10]
-
Lipid Metabolism: Protease inhibitors have been suggested to interfere with the processing of sterol regulatory element-binding protein-1 (SREBP-1), a key transcription factor in lipogenesis.[12]
-
Endothelial Function: Some studies have examined the impact of boosted PIs on endothelial cells, finding that Darunavir/ritonavir has a milder effect on oxidative stress, inflammation, and senescence compared to other PIs.[13]
Data Summary Tables
Table 1: In Vitro On-Target Activity of Darunavir
| Parameter | Virus/Enzyme | Cell Line / Assay Condition | Value | Reference |
| Kd | Wild-Type HIV-1 Protease | Surface Plasmon Resonance | 4.5 x 10⁻¹² M | [2] |
| IC₅₀ | Wild-Type HIV-1 Protease | Enzymatic Assay | 3 - 6 nM | |
| EC₅₀ | Wild-Type HIV-1 (Lab Strain) | MT-4 Cells | 1 - 5 nM | |
| EC₅₀ | HIV-1 Subtype B | Recombinant Clinical Isolates | 1.79 nM | |
| EC₅₀ | HIV-1 Subtype C | Recombinant Clinical Isolates | 1.12 nM |
Table 2: Summary of In Vitro Off-Target Effects of Darunavir vs. Other Protease Inhibitors (PIs)
| Cellular Process | Darunavir (alone) | Darunavir/ritonavir | Lopinavir/ritonavir | Atazanavir/ritonavir | Reference |
| Adipocyte Differentiation | Unaffected | Mildly Altered | Adversely Affected | Altered | [4] |
| Mitochondrial Function | Unaffected | Mildly Altered | Adversely Affected | Altered | [4] |
| ROS Production | Unaltered | Unaltered | Increased | Increased | [4] |
| Insulin-Stimulated Glucose Transport | No Significant Effect | No Significant Effect | Impaired | Partly Impaired | [4] |
| Endothelial Dysfunction | Unaffected | Mild Effect | Stronger Effect | Intermediate Effect | [13] |
Visualizations: Pathways and Workflows
Caption: On-target mechanism of Darunavir action on HIV-1 Protease.
Caption: Experimental workflow for investigating off-target effects.
Caption: Potential off-target pathways in adipocytes.
Troubleshooting Guides
Issue 1: High Variability in On-Target (HIV-1 Protease Inhibition) Assay Results
| Potential Cause | Recommended Solution |
| Inhibitor Precipitation | Darunavir is lipophilic.[14] Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells. Visually inspect plates for any signs of precipitation. |
| Inconsistent Enzyme Activity | Prepare fresh enzyme dilutions for each experiment from a validated stock. Pre-incubate the enzyme at the assay temperature before adding the substrate. Run an enzyme control (no inhibitor) on every plate to normalize activity. |
| Substrate Instability | Use a fresh, validated batch of fluorogenic substrate. Protect from light and prepare the working solution immediately before use. |
| Plate Reader Settings | Optimize the gain, excitation/emission wavelengths, and read time for your specific substrate and plate type. Ensure the plate is read at a consistent temperature. |
| Pipetting Errors | Use calibrated pipettes. For small volumes, use low-retention tips. When preparing serial dilutions, ensure thorough mixing between each step. |
Issue 2: No Observable Off-Target Effect in Adipocyte Differentiation Assay
| Potential Cause | Recommended Solution |
| Inefficient Adipocyte Differentiation | Confirm that your 3T3-L1 or primary preadipocytes are differentiating robustly in the positive control wells (full differentiation cocktail, no inhibitor). Optimize the differentiation protocol; extending the induction period can improve differentiation efficiency.[15] Monitor the expression of key adipogenic markers (PPARγ, C/EBPα) by qPCR or Western blot. |
| Darunavir Concentration Too Low | While Darunavir alone shows minimal effects, ensure you are testing a relevant concentration range. Consult literature for clinically relevant concentrations. |
| Lack of Ritonavir Boosting | Many metabolic effects of PIs are more pronounced when they are boosted with ritonavir.[4] If your research question involves modeling the clinical scenario, consider including experiments with a low, fixed concentration of ritonavir in combination with Darunavir. |
| Cell Line Resistance | Different preadipocyte cell lines can have varied sensitivity to the effects of PIs.[8] If possible, confirm findings in a second cell line or in primary human preadipocytes. |
| Assay Insensitivity | Oil Red O staining provides a qualitative or semi-quantitative measure of lipid accumulation. For more sensitive and quantitative results, use a commercial triglyceride quantification kit or analyze the expression of lipid metabolism genes. |
Issue 3: High Background or False Positives in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration consistent and as low as possible (ideally ≤0.5%) in all wells, including vehicle controls. |
| Compound Interference with Assay Chemistry | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT, inhibiting luciferase). Run a cell-free control (compound in media with assay reagent) to check for direct chemical interference. |
| Contamination | Mycoplasma or bacterial contamination can affect cell health and assay results. Regularly test cell cultures for contamination. |
| Sub-optimal Cell Seeding Density | Cells that are too sparse or too confluent can show altered sensitivity to toxic insults. Optimize cell seeding density to ensure they are in a logarithmic growth phase during the experiment. |
Detailed Experimental Protocols
Protocol 1: HIV-1 Protease Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits for screening HIV-1 protease inhibitors.
Materials:
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Recombinant HIV-1 Protease
-
HIV-1 Protease Assay Buffer
-
Fluorogenic HIV-1 Protease Substrate
-
Darunavir (and other control inhibitors) dissolved in DMSO
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Black, flat-bottom 96-well microplate
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Fluorescence microplate reader (Ex/Em = 330/450 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of Darunavir in Assay Buffer. The final DMSO concentration should not exceed 1%. Include a "No Inhibitor" (Enzyme Control) well containing only Assay Buffer with DMSO and an "Inhibitor Control" well (e.g., Pepstatin A).
-
Enzyme Preparation: Dilute the HIV-1 Protease stock solution to the desired working concentration in cold Assay Buffer immediately before use.
-
Reaction Setup: To each well of the 96-well plate, add 10 µL of the appropriate compound dilution or control.
-
Enzyme Addition: Add 80 µL of the diluted enzyme solution to all wells.
-
Pre-incubation: Tap the plate gently to mix. Incubate at 37°C for 10-15 minutes.
-
Substrate Addition: Prepare the substrate working solution according to the manufacturer's instructions. Add 10 µL of the substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 330/450 nm) every 1-2 minutes for 60-120 minutes (kinetic mode).
-
Data Analysis: a. For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). b. Calculate the percent inhibition for each Darunavir concentration: % Inhibition = [1 - (Slope of Test Well / Slope of Enzyme Control Well)] x 100 c. Plot % Inhibition vs. log[Darunavir] and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro Adipocyte Differentiation and Lipid Accumulation Assay (Oil Red O)
This protocol is for inducing differentiation of 3T3-L1 preadipocytes and assessing the effect of Darunavir.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (Growth Medium)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Cocktail (MDI): 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin in DMEM + 10% FBS
-
Insulin Medium: 10 µg/mL Insulin in DMEM + 10% FBS
-
Darunavir stock in DMSO
-
Oil Red O staining solution
-
Phosphate-Buffered Saline (PBS)
-
Formalin (10%)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate and grow to 100% confluence in Growth Medium. Continue to culture for 2 additional days post-confluence.
-
Initiation of Differentiation (Day 0): Replace the medium with the MDI Differentiation Cocktail. Include different concentrations of Darunavir or vehicle control (DMSO).
-
Treatment (Day 2): After 48 hours, replace the medium with Insulin Medium containing the respective concentrations of Darunavir or vehicle.
-
Maintenance (Day 4 onwards): After another 48 hours, replace the medium with DMEM + 10% FBS. Replace this medium every 2 days. Continue to include Darunavir or vehicle at each medium change.
-
Staining (Day 8-10): a. Wash cells twice with PBS. b. Fix the cells by adding 10% formalin for 1 hour at room temperature. c. Wash the fixed cells with water and let them dry completely. d. Add Oil Red O solution to each well and incubate for 1 hour at room temperature to stain the lipid droplets. e. Wash the wells thoroughly with water to remove excess stain.
-
Analysis: a. Microscopy: Visualize the stained lipid droplets under a microscope and capture images. b. Quantification (Optional): Elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with shaking. Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm. Normalize the absorbance to a measure of cell number (e.g., protein content) if significant cytotoxicity is observed.
References
- 1. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resilience to resistance of HIV-1 protease inhibitors: profile of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of Protease Dimerization Inhibition Activity of Darunavir Is Associated with the Acquisition of Resistance to Darunavir by HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ritonavir-boosted darunavir, atazanavir and lopinavir on adipose functions and insulin sensitivity in murine and human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Darunavir: a second-generation protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of darunavir on lipid profile in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Effects of Darunavir/Ritonavir Versus Atazanavir/Ritonavir in Treatment-Naive, HIV Type 1-Infected Subjects over 48 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Metabolic Effects of Ritonavir-Boosted Darunavir or Atazanavir Versus Raltegravir, and the Impact of Ritonavir Plasma Exposure: ACTG 5257 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of once-daily darunavir/ritonavir versus lopinavir/ritonavir on metabolic parameters in treatment-naive HIV-1-infected patients at week 96: ARTEMIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIV Protease Inhibitors Act as Competitive Inhibitors of the Cytoplasmic Glucose Binding Site of GLUTs with Differing Affinities for GLUT1 and GLUT4 | PLOS One [journals.plos.org]
- 11. Inhibition of adipocyte differentiation by HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of darunavir, atazanavir and lopinavir boosted with ritonavir on cultured human endothelial cells: beneficial effect of pravastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Darunavir-Loaded Lipid Nanoparticles for Targeting to HIV Reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A modified protocol to maximize differentiation of human preadipocytes and improve metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Synthesis of HIV-1 Inhibitor-26
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of HIV-1 inhibitor-26 for a higher yield.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than reported in the literature. What are the most common initial checks I should perform?
A1: When experiencing lower than expected yields, it's crucial to systematically review the fundamental aspects of your experimental setup. Initially, confirm the purity and integrity of your starting materials and reagents, as impurities can significantly interfere with the reaction.[1][2][3] Ensure that all glassware was meticulously dried to remove any residual moisture, especially for water-sensitive reactions.[1][2] Finally, double-check the calculations for all reagent quantities to rule out any stoichiometric errors.
Q2: How critical is the solvent for the reaction, and how do I know if it's the source of the problem?
A2: The choice of solvent is critical as it can influence reactant solubility, reaction rate, and even the reaction pathway. If you suspect a solvent issue, ensure you are using a high-purity, dry solvent, as trace amounts of water or other impurities can quench reagents or catalyze side reactions.[2] Consider running a small-scale control reaction with a freshly opened bottle of high-purity solvent to see if the yield improves.
Q3: Could the reaction time or temperature be the primary cause of my low yield?
A3: Both reaction time and temperature are critical parameters that can significantly impact yield.[4][5][6] A reaction that is not allowed to run to completion will naturally result in a lower yield. Conversely, extended reaction times or excessive temperatures can lead to the degradation of the product or the formation of byproducts.[1][4] It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]
Q4: I'm observing multiple spots on my TLC plate after the reaction. What does this indicate and how can I address it?
A4: The presence of multiple spots on a TLC plate suggests the formation of byproducts or the presence of unreacted starting materials. To address this, you may need to adjust the reaction conditions to improve selectivity.[4] This could involve changing the temperature, using a more selective catalyst, or altering the order of reagent addition.[4][5] Careful purification, such as flash column chromatography, will be necessary to isolate the desired product.[1]
Troubleshooting Guide for Low Yield
Issue 1: The reaction appears sluggish or does not go to completion.
Possible Cause & Solution
-
Insufficient Mixing: In heterogeneous reactions or with viscous solutions, inadequate stirring can lead to poor reaction rates.
-
Troubleshooting Step: Increase the stirring speed or use a more effective stirring mechanism (e.g., mechanical stirrer for larger volumes). Ensure the stir bar is not impeded.[1]
-
-
Catalyst Inactivity: The catalyst may be old, may have been improperly stored, or may be poisoned by impurities in the starting materials or solvent.
-
Troubleshooting Step: Use a fresh batch of catalyst. If applicable, consider using a catalyst scavenger for the starting materials.
-
-
Incorrect Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.
-
Troubleshooting Step: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or LC-MS.
-
Issue 2: Significant formation of byproducts is observed.
Possible Cause & Solution
-
Reaction Temperature is Too High: Elevated temperatures can provide enough energy for alternative reaction pathways, leading to byproducts.[4]
-
Troubleshooting Step: Lower the reaction temperature. Consider adding reagents dropwise or using an ice bath to control exothermic reactions.[1]
-
-
Incorrect Stoichiometry: An excess of one reagent may lead to side reactions.
-
Troubleshooting Step: Carefully re-evaluate the stoichiometry of the reaction. A slight excess of one reagent may be beneficial, but a large excess can be detrimental.
-
-
Atmospheric Contamination: For air- or moisture-sensitive reactions, exposure to the atmosphere can lead to unwanted side reactions.[2][3]
-
Troubleshooting Step: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as a Schlenk line.
-
Data Presentation: Optimizing Reaction Conditions
The following tables present hypothetical data from optimization studies for a key cross-coupling step in the synthesis of an HIV-1 inhibitor precursor.
Table 1: Effect of Temperature and Reaction Time on Yield
| Experiment | Temperature (°C) | Time (hours) | Yield (%) |
| 1 | 80 | 12 | 45 |
| 2 | 80 | 24 | 55 |
| 3 | 100 | 12 | 70 |
| 4 | 100 | 24 | 65 (decomposition observed) |
| 5 | 110 | 12 | 50 (significant byproduct formation) |
Table 2: Effect of Catalyst Loading on Yield
| Experiment | Catalyst Loading (mol%) | Yield (%) |
| 1 | 1 | 58 |
| 2 | 2.5 | 70 |
| 3 | 5 | 72 |
| 4 | 10 | 71 |
Experimental Protocols
Representative Protocol: Suzuki Cross-Coupling for a Biaryl Moiety
This protocol describes a representative Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds in the synthesis of complex molecules like HIV-1 inhibitors.
-
Glassware Preparation: A 100 mL round-bottom flask and a magnetic stir bar were oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: The flask was charged with aryl halide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: A degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1, 50 mL) was added via cannula.
-
Reaction Execution: The reaction mixture was heated to 100 °C and stirred vigorously under a nitrogen atmosphere for 12 hours.
-
Reaction Monitoring: The progress of the reaction was monitored by TLC (e.g., 3:1 hexanes/ethyl acetate), visualizing with a UV lamp.
-
Work-up: Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate (50 mL), and washed with water (2 x 25 mL) and brine (1 x 25 mL).
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Purification: The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
Troubleshooting Logic Diagram
References
Technical Support Center: Ensuring the Stability of HIV-1 Inhibitor-26
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of HIV-1 Inhibitor-26 to prevent its degradation. By following these recommendations, users can ensure the inhibitor's potency and obtain reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: Degradation of this compound, like other therapeutic molecules, can be categorized into two main types: chemical and physical degradation.
-
Chemical degradation involves the alteration of the inhibitor's molecular structure through processes such as hydrolysis (reaction with water), oxidation (reaction with oxygen), deamidation, and racemization.[1][2] These changes can lead to a loss of biological activity.
-
Physical degradation refers to changes in the inhibitor's higher-order structure or formulation, including aggregation (clumping of molecules), adsorption to container surfaces, and denaturation.[1][3][4]
Q2: What are the ideal storage temperatures for this compound?
A2: To minimize degradation, this compound should be stored at low temperatures. For maximum stability, storage at –20°C or –80°C is recommended, especially for long-term storage.[1][5] For short-term storage of solutions, refrigeration at 2-8°C is essential.[1] Always refer to the product-specific datasheet for precise temperature requirements.
Q3: How does humidity affect the stability of this compound?
A3: Humidity can significantly accelerate the degradation of HIV-1 inhibitors, particularly for compounds susceptible to hydrolysis.[6] It is crucial to store the inhibitor in a tightly sealed container with a desiccant to minimize moisture exposure.[6][7]
Q4: Should I protect this compound from light?
A4: Yes, exposure to light, especially UV light, can provide the energy to initiate photo-degradation reactions in sensitive compounds. Therefore, it is best practice to store this compound in an opaque or amber vial to protect it from light.
Q5: How should I properly dissolve and store this compound in a solvent?
A5: For storing the inhibitor in a solvent, it is recommended to use a high-quality, anhydrous solvent. Prepare stock solutions at a high concentration and store them in small aliquots at –80°C to minimize freeze-thaw cycles.[5] Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Inhibitory Activity | Chemical degradation due to improper storage temperature, exposure to humidity, light, or repeated freeze-thaw cycles. | 1. Review storage conditions and ensure they align with recommendations (–20°C or –80°C for long-term storage).2. Prepare fresh stock solutions from a new vial of the inhibitor.3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitate Formation in Solution | The inhibitor has low solubility in the chosen solvent, or the solution has become supersaturated upon thawing. Aggregation of the inhibitor molecules. | 1. Gently warm the solution and vortex to redissolve the precipitate.2. If precipitation persists, consider using a different solvent or preparing a more dilute stock solution.3. Centrifuge the solution to pellet the precipitate and use the supernatant, noting the potential for reduced concentration. |
| Inconsistent Experimental Results | Inconsistent inhibitor concentration due to improper dissolution or degradation. Adsorption of the inhibitor to plasticware. | 1. Ensure the inhibitor is fully dissolved before use.2. Use low-adhesion microcentrifuge tubes and pipette tips.3. Prepare fresh dilutions for each experiment from a stable stock solution. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
This protocol outlines a method for assessing the long-term stability of this compound under various storage conditions.
-
Preparation of Samples:
-
Prepare multiple identical aliquots of this compound in both solid form and dissolved in a recommended solvent (e.g., DMSO).
-
Store the aliquots under different temperature conditions: –80°C, –20°C, 4°C, and room temperature (25°C).
-
Protect a subset of samples at each temperature from light using amber vials.
-
Include a desiccant in the storage containers for a subset of solid samples.
-
-
Time Points:
-
Establish several time points for analysis (e.g., 1, 3, 6, 12, and 24 months).
-
-
Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Assess the purity and integrity of the inhibitor using High-Performance Liquid Chromatography (HPLC).
-
Determine the biological activity of the inhibitor using a relevant HIV-1 inhibition assay (e.g., reverse transcriptase assay or a cell-based viral replication assay).
-
-
Data Evaluation:
-
Compare the purity and activity of the stored samples to a freshly prepared control sample.
-
Plot the percentage of remaining active inhibitor over time for each storage condition to determine the degradation rate.
-
Visualizing Degradation and Troubleshooting
Degradation Pathways
The following diagram illustrates the common chemical and physical degradation pathways that can affect HIV-1 inhibitors.
Caption: Common degradation pathways for HIV-1 inhibitors.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues related to the potential degradation of this compound.
Caption: A logical workflow for troubleshooting inhibitor degradation.
References
- 1. veeprho.com [veeprho.com]
- 2. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Integrase Inhibitor 1|2146094-22-4|MSDS [dcchemicals.com]
- 6. hivclinic.ca [hivclinic.ca]
- 7. askgileadmedical.com [askgileadmedical.com]
Technical Support Center: Troubleshooting Poor Bioavailability of Protease Inhibitors In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges associated with the poor bioavailability of protease inhibitors in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My protease inhibitor shows lower than expected activity in a cell-based assay compared to a biochemical assay. What are the potential causes?
Several factors can contribute to this discrepancy. In a cell-based assay, the inhibitor must overcome multiple barriers to reach its intracellular target, which are not present in a purified biochemical assay. The primary reasons for reduced activity include:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach the intracellular protease.
-
Efflux Pump Activity: Cells can actively transport the inhibitor out, reducing its intracellular concentration. Efflux pumps like P-glycoprotein (Pgp) and Multidrug Resistance-Associated Protein 1 (MRP-1) are common culprits.[1][2][3][4]
-
Protein Binding: The inhibitor can bind to proteins in the cell culture medium, such as serum albumin, which reduces the free concentration of the inhibitor available to enter the cells.[5][6][7]
-
Inhibitor Degradation: The inhibitor may be metabolized or degraded by intracellular enzymes or be unstable in the culture medium over the course of the experiment.[8][9]
-
Low Solubility: The inhibitor may precipitate out of the aqueous culture medium.[10]
Q2: How can I determine if poor solubility is the cause of my inhibitor's low activity?
Poor solubility is a frequent issue, as many small molecule inhibitors are hydrophobic.[10] Here are a few ways to assess this:
-
Visual Inspection: Observe the culture medium after adding the inhibitor. Look for any signs of precipitation, cloudiness, or particulate matter. This can be done by eye or under a microscope.
-
Solubility Assays: Perform a formal solubility assessment in your assay buffer or cell culture medium. This can be done using techniques like nephelometry, UV-Vis spectroscopy after centrifugation, or High-Performance Liquid Chromatography (HPLC).
-
Test a Concentration Range: A non-linear or flat dose-response curve at higher concentrations can indicate that the inhibitor is precipitating out of solution, and you have reached its limit of solubility.
Q3: What strategies can I use to improve the solubility of my protease inhibitor in my in vitro assay?
Improving solubility is crucial for obtaining accurate and reproducible results. Consider the following approaches:
-
Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds.[11] Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous assay buffer or culture medium. Ensure the final DMSO concentration is low (typically <1%) to avoid solvent-induced artifacts or cytotoxicity.[11]
-
Formulation Strategies: For more challenging compounds, consider advanced formulation techniques. While more common in later-stage development, these can be adapted for in vitro use:
-
pH Adjustment: If your inhibitor has ionizable groups, adjusting the pH of the buffer may improve its solubility.[11]
-
Sonication: For some compounds, sonication can help to break up aggregates and improve dispersion.[11]
Q4: How does protein binding affect my inhibitor's activity, and how can I mitigate this?
Proteins in the cell culture medium, primarily albumin from fetal bovine serum (FBS), can bind to your inhibitor, reducing its free concentration and thus its apparent potency.[5][6][7]
-
Impact: The measured IC50 or EC50 value can be significantly higher in the presence of serum compared to serum-free conditions. One study on the HIV protease inhibitor KNI-272 showed that the inhibitory concentration increased dramatically with higher concentrations of fetal calf serum.[5][6]
-
Mitigation Strategies:
-
Reduce Serum Concentration: If your cell line can tolerate it, reduce the percentage of FBS in your culture medium during the inhibitor treatment period.
-
Use Serum-Free Medium: If possible, conduct the experiment in a serum-free medium.
-
Quantify Protein Binding: Perform experiments to determine the extent of protein binding. This can be done using techniques like equilibrium dialysis or ultrafiltration.
-
Adjust Inhibitor Concentration: If you must use a high protein concentration, be aware that you may need to use a higher concentration of your inhibitor to achieve the desired effect.
-
Q5: My target protease is intracellular. How can I improve the cellular uptake of my inhibitor?
For inhibitors targeting intracellular proteases, crossing the cell membrane is a critical step.[12]
-
Assess Permeability: You can use computational models to predict permeability based on the inhibitor's physicochemical properties (e.g., LogP, molecular weight). Experimental methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an in vitro measure of passive diffusion.
-
Chemical Modification: If you are in the process of developing the inhibitor, medicinal chemistry efforts can focus on modifying the structure to improve its drug-like properties and cell permeability.
-
Use of Permeabilizing Agents: In some specific, non-therapeutic experimental setups, very low concentrations of mild detergents or permeabilizing agents can be used to facilitate inhibitor entry. However, this approach must be used with extreme caution as it can impact cell health and introduce artifacts.
Q6: How can I determine if efflux pumps are reducing the efficacy of my protease inhibitor?
Efflux pumps are a common mechanism of cellular resistance to drugs.[1][2][3][4]
-
Use Efflux Pump Inhibitors: Perform your assay in the presence and absence of a known broad-spectrum efflux pump inhibitor, such as verapamil, probenecid, or Phenylalanine-Arginine β-Naphthylamide (PAβN).[4][13] A significant increase in the potency of your protease inhibitor in the presence of an efflux pump inhibitor suggests that it is a substrate for efflux.
-
Use Efflux Pump-Deficient Cell Lines: If available, compare the activity of your inhibitor in a normal cell line versus a cell line that has been genetically modified to lack or overexpress specific efflux pumps.
Troubleshooting Guides
Problem: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect wells for precipitation. Prepare fresh inhibitor dilutions and ensure thorough mixing before adding to the assay plate. Consider a solubility enhancement strategy. |
| Incomplete Dissolution of Stock | Ensure your DMSO stock is fully dissolved. Briefly vortex and centrifuge before making dilutions. |
| Pipetting Errors | Calibrate your pipettes. Use reverse pipetting for viscous solutions like concentrated DMSO stocks. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. Avoid edge effects on the plate by not using the outer wells or by filling them with sterile PBS. |
Problem: No inhibitory activity observed at any concentration.
| Potential Cause | Troubleshooting Step |
| Inhibitor Degradation | Check the storage conditions and age of the inhibitor. Prepare fresh solutions from a new vial if possible. Add the inhibitor to the assay at the last possible moment.[14] |
| Incorrect Inhibitor Concentration | Verify the concentration of your stock solution. If possible, confirm the identity and purity of your compound using analytical methods like LC-MS or NMR. |
| Extreme Protein Binding | Test the inhibitor in a low-serum or serum-free medium to see if activity is recovered. |
| Low Cell Permeability/High Efflux | For intracellular targets, co-administer with an efflux pump inhibitor. |
| Inhibitor Not Active Against Target | Confirm the inhibitor's activity in a cell-free biochemical assay to ensure it is capable of inhibiting the purified protease. |
Data Presentation
Table 1: Impact of Fetal Calf Serum (FCS) on the In Vitro Antiviral Activity of HIV Protease Inhibitor KNI-272
| FCS Concentration | 50% Inhibitory Concentration (IC50) Fold Increase | 75% Inhibitory Concentration (IC75) Fold Increase |
| 15% | 1x (Reference) | 1x (Reference) |
| 50% | 3-5x | 5x |
| 80% | 15-25x | 25-100x |
Data summarized from Kageyama et al., 1994.[5][6] This table clearly demonstrates the significant impact of protein concentration in the culture medium on the apparent activity of a protease inhibitor.
Table 2: Common Solvents and their Recommended Final Concentrations in In Vitro Assays
| Solvent | Typical Stock Concentration | Recommended Final Concentration | Notes |
| DMSO | 10-50 mM | < 1% (ideally < 0.5%) | Can cause cytotoxicity at higher concentrations. |
| Ethanol | 10-50 mM | < 1% | Can affect enzyme activity and cell viability. |
| Methanol | 10-50 mM | < 1% | Generally more toxic to cells than ethanol. |
Experimental Protocols
Protocol 1: Basic Solubility Assessment
-
Prepare a 10 mM stock solution of your protease inhibitor in 100% DMSO.
-
Create a series of dilutions of the inhibitor stock in your final assay buffer or cell culture medium (e.g., from 1 µM to 100 µM).
-
Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) for 1-2 hours.
-
Visually inspect each dilution for any signs of precipitation.
-
For a more quantitative measure, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of the soluble inhibitor using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Protocol 2: Assessing the Impact of Efflux Pumps
-
Culture your cells in a 96-well plate to the desired confluency.
-
Prepare two sets of serial dilutions of your protease inhibitor.
-
In one set, dilute the inhibitor in standard culture medium.
-
In the second set, dilute the inhibitor in culture medium containing a known efflux pump inhibitor (e.g., 10 µM verapamil).
-
Treat the cells with both sets of inhibitor dilutions and incubate for the desired time.
-
Perform your standard assay to measure protease inhibition (e.g., cell viability assay, reporter gene assay).
-
Compare the dose-response curves. A leftward shift in the curve in the presence of the efflux pump inhibitor indicates that your protease inhibitor is a substrate of efflux pumps.
Visualizations
References
- 1. The protease inhibitor ritonavir inhibits the functional activity of the multidrug resistance related-protein 1 (MRP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 4. Recent advances toward a molecular mechanism of efflux pump inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein binding of human immunodeficiency virus protease inhibitor KNI-272 and alteration of its in vitro antiretroviral activity in the presence of high concentrations of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein binding of human immunodeficiency virus protease inhibitor KNI-272 and alteration of its in vitro antiretroviral activity in the presence of high concentrations of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Degradation of protease inhibitors, immunoglobulins, and other serum proteins by Serratia protease and its toxicity to fibroblast in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing Experiments with HIV-1 Inhibitor-26
This technical support center provides guidance for researchers, scientists, and drug development professionals working with HIV-1 Inhibitor-26. It offers troubleshooting advice and frequently asked questions to help optimize experimental protocols, particularly concerning incubation times.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does it influence the optimal incubation time?
A1: The mechanism of action is a critical factor. For instance, an entry inhibitor requires co-incubation with the virus during the initial infection phase, while a reverse transcriptase or integrase inhibitor may require a longer incubation period to act during those specific stages of the viral lifecycle. It is recommended to perform a time-of-addition experiment to pinpoint the specific stage of the HIV-1 lifecycle that Inhibitor-26 targets.
Q2: How does the half-life of Inhibitor-26 in cell culture medium affect the experimental design?
A2: The stability and half-life of Inhibitor-26 in your experimental setup are crucial. A compound with a short half-life may require replenishment during a long incubation period to maintain a sufficient concentration for effective inhibition. You can assess the inhibitor's stability by incubating it in culture medium for varying durations, then testing its activity.
Q3: What are the key considerations when selecting an appropriate cell line for incubation experiments with Inhibitor-26?
A3: The choice of cell line (e.g., TZM-bl, CEM-GXR, or primary PBMCs) will significantly impact the experimental outcome. Factors to consider include the cell line's susceptibility to HIV-1 infection, its metabolic rate (which can affect compound stability and cytotoxicity), and the expression levels of relevant cellular factors. The optimal incubation time may vary between different cell lines.
Q4: How can I determine if the observed effect of Inhibitor-26 is due to specific antiviral activity or general cytotoxicity?
A4: It is essential to perform a concurrent cytotoxicity assay. This helps to distinguish between a true inhibitory effect and cell death caused by the compound. The CC50 (50% cytotoxic concentration) should be significantly higher than the EC50 (50% effective concentration) for the inhibitor to be considered a viable candidate.
Troubleshooting Guides
Issue 1: High variability in antiviral activity across replicate experiments.
-
Question: I am observing significant well-to-well and plate-to-plate variability in the inhibitory effect of Inhibitor-26. What could be the cause?
-
Answer:
-
Inconsistent Cell Seeding: Ensure that cells are evenly distributed in each well. After seeding, allow plates to sit at room temperature for 15-20 minutes before transferring to the incubator to promote uniform cell settling.
-
Inhibitor Precipitation: Visually inspect the inhibitor stock solution and the final dilutions in the culture medium for any signs of precipitation. If precipitation is observed, consider using a lower concentration or a different solvent.
-
Pipetting Errors: Use calibrated pipettes and ensure proper technique to minimize errors during the addition of the inhibitor, virus, and reagents.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or ensure the incubator has adequate humidity.
-
Issue 2: Inhibitor-26 shows high potency but also high cytotoxicity.
-
Question: My results indicate that Inhibitor-26 is a potent inhibitor of HIV-1, but it also appears to be toxic to the cells at similar concentrations. How can I address this?
-
Answer:
-
Re-evaluate the Therapeutic Window: The therapeutic window is the concentration range where the inhibitor is effective without being toxic. Carefully analyze the dose-response curves for both antiviral activity (EC50) and cytotoxicity (CC50) to determine if a safe and effective concentration range exists.
-
Reduce Incubation Time: A shorter incubation period may be sufficient to observe antiviral activity while minimizing cytotoxicity. Perform a time-course experiment to find the shortest incubation time that yields a robust inhibitory effect.
-
Consider a Different Cell Line: Some cell lines may be more sensitive to the cytotoxic effects of a compound. Testing in a different, relevant cell line could reveal a better therapeutic window.
-
Quantitative Data Summary
The following tables provide illustrative data for optimizing experiments with this compound.
Table 1: Effect of Incubation Time on the Potency (EC50) of Inhibitor-26
| Incubation Time (hours) | EC50 (nM) |
| 24 | 15.8 |
| 48 | 8.2 |
| 72 | 8.5 |
This table illustrates how the calculated 50% effective concentration (EC50) of Inhibitor-26 can vary with different incubation times. An optimal time point can be selected based on when the potency stabilizes.
Table 2: Cytotoxicity Profile of Inhibitor-26 at 48 hours
| Concentration (nM) | Cell Viability (%) |
| 1 | 98 |
| 10 | 95 |
| 100 | 92 |
| 1000 | 75 |
| 10000 | 48 |
This table shows the percentage of cell viability at various concentrations of Inhibitor-26 after a 48-hour incubation. The 50% cytotoxic concentration (CC50) can be determined from this data.
Experimental Protocols
Protocol 1: HIV-1 p24 Antigen ELISA for Antiviral Activity
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Addition: Prepare serial dilutions of Inhibitor-26 and add them to the appropriate wells. Include wells for "no inhibitor" (virus control) and "no virus" (cell control).
-
Virus Infection: Add a pre-titered amount of HIV-1 to the wells containing cells and inhibitor.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Inhibitor-26 relative to the virus control and determine the EC50 value.
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed the chosen cell line in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Inhibitor Addition: Add serial dilutions of Inhibitor-26 to the wells. Include a "no inhibitor" control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Reagent Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no inhibitor" control and determine the CC50 value.
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Key stages of the HIV-1 lifecycle targeted by inhibitors.
Validation & Comparative
HIV-1 inhibitor-26 versus other second-generation protease inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of second-generation HIV-1 protease inhibitors (PIs), offering a valuable resource for researchers, scientists, and professionals involved in anti-retroviral drug development.
Clarification on HIV-1 Inhibitor-26: Initial interest was expressed in comparing "this compound" with second-generation protease inhibitors. It is important to clarify that published research identifies this compound as a potent HIV-1 reverse transcriptase (RT) inhibitor, with an IC50 value of 1.4 μM and a CC50 of 1486 μM in PBMCs. As it belongs to a different class of antiretroviral drugs with a distinct mechanism of action, a direct comparison with protease inhibitors would not be appropriate. This guide will therefore focus on a comprehensive comparison of established second-generation protease inhibitors.
Introduction to Second-Generation HIV-1 Protease Inhibitors
The advent of highly active antiretroviral therapy (HAART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition.[1] Protease inhibitors are a cornerstone of HAART, targeting the viral protease enzyme essential for the maturation of infectious virions. The first generation of PIs, while effective, was often hampered by the rapid development of drug resistance, significant side effects, and complex dosing schedules.
Second-generation PIs were developed to overcome these limitations. They generally exhibit a higher genetic barrier to resistance, improved pharmacokinetic profiles, and greater potency against wild-type and multi-drug resistant strains of HIV-1.[2][3] Key members of this class include darunavir, atazanavir, tipranavir, and lopinavir. These inhibitors are designed to have robust interactions with the backbone of the protease active site, making them less susceptible to resistance mutations that alter side chains.[4]
Comparative Efficacy and Cytotoxicity
The following tables summarize the in vitro efficacy (IC50) and cytotoxicity (CC50) of prominent second-generation protease inhibitors against wild-type and resistant HIV-1 strains. Lower IC50 values indicate greater potency, while higher CC50 values suggest lower cytotoxicity. The selectivity index (SI), calculated as CC50/IC50, is a crucial measure of a drug's therapeutic window.
| Inhibitor | HIV-1 Strain | IC50 (nM) | Cell Line | CC50 (μM) | Selectivity Index (SI) | Reference |
| Darunavir (DRV) | Wild-type (LAI) | 3 | MT-4 | >100 | >33,333 | [5] |
| PI-resistant strains | 3 - 17 | MT-4 | >100 | - | [5] | |
| Atazanavir (ATV) | Wild-type | 2.7 - 6.2 (fold change) | Clinical Isolates | - | - | [6] |
| Tipranavir (TPV) | Wild-type | 1.1 (fold increase) | Clinical Isolates | - | - | [7] |
| PI-resistant isolates | 1.1 (median fold increase) | Clinical Isolates | - | - | [7] | |
| Lopinavir (LPV) | Wild-type | 3.0 | Jurkat cells | - | - | |
| Cell-to-cell infection | 2.9 | Jurkat cells | - | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and viral strains used.
Clinical Efficacy and Safety Profile
Head-to-head clinical trials provide valuable insights into the comparative performance of these inhibitors in a clinical setting.
| Trial Comparison | Key Findings | Reference |
| Darunavir/r vs. Lopinavir/r (ARTEMIS) | In treatment-naive patients, darunavir/r was non-inferior to lopinavir/r at 48 weeks and more effective in patients with high baseline viral loads. | [5] |
| Darunavir/r vs. Atazanavir/r | A retrospective cohort study of antiretroviral-naive patients found no significant difference in regimen failure between the two. Darunavir/r was associated with a lower risk of virologic failure. | [8][9] |
| Tipranavir/r vs. Darunavir/r (POTENT) | In treatment-experienced patients, both regimens showed similar short-term safety and efficacy. | [10] |
Signaling Pathway and Experimental Workflows
HIV-1 Protease Cleavage Pathway
The HIV-1 protease is a homodimeric aspartyl protease that cleaves the Gag and Gag-Pol polyproteins at specific sites, a crucial step in the viral maturation process. Inhibition of this pathway results in the production of immature, non-infectious virions.
Caption: HIV-1 Protease Cleavage and Inhibition Pathway.
Experimental Workflow: IC50 and CC50 Determination
The following diagram illustrates a typical workflow for determining the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of a protease inhibitor.
Caption: General Experimental Workflow for IC50 and CC50 Assays.
Detailed Experimental Protocols
HIV-1 Protease Activity Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of compounds against purified HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., based on a FRET pair like EDANS/DABCYL)
-
Assay Buffer (e.g., containing DTT and salt)
-
Test compounds (protease inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a working solution of the HIV-1 protease substrate in the assay buffer. Dilute the HIV-1 protease to the desired concentration in the assay buffer immediately before use. Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: To each well of the 96-well plate, add the test compound dilutions. Include a positive control (protease without inhibitor) and a negative control (assay buffer without protease).
-
Pre-incubation: Add the diluted HIV-1 protease solution to each well (except the negative control). Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the HIV-1 protease substrate solution to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL) in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Antiviral Activity and Cytotoxicity Assay (MTT Method)
This protocol outlines the determination of a compound's antiviral efficacy (IC50) and its cytotoxicity (CC50) in a cell culture system.
Materials:
-
MT-4 cells (or other susceptible T-cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
HIV-1 viral stock (e.g., IIIB or NL4-3 strain)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)
-
96-well microplates
-
Spectrophotometer
Procedure for Antiviral Efficacy (IC50):
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well.
-
Infection and Treatment: Add the HIV-1 viral stock to the cells at a predetermined multiplicity of infection (MOI). Immediately add serial dilutions of the test compound. Include a virus control (infected, untreated cells) and a cell control (uninfected, untreated cells).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, allowing for viral replication and the development of cytopathic effects.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
IC50 Calculation: Calculate the percentage of protection from viral-induced cell death for each compound concentration relative to the virus and cell controls. Plot the percentage of protection against the log of the compound concentration and determine the IC50 value from the dose-response curve.
Procedure for Cytotoxicity (CC50):
-
Cell Seeding: Seed MT-4 cells into a 96-well plate as described above.
-
Treatment: Add serial dilutions of the test compound to the uninfected cells. Include a cell control (untreated cells).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Assay and Absorbance Reading: Follow steps 4-6 from the antiviral efficacy protocol.
-
CC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.
Conclusion
Second-generation HIV-1 protease inhibitors represent a significant advancement in antiretroviral therapy, offering improved potency, a higher barrier to resistance, and better tolerability compared to their predecessors. Darunavir, in particular, has demonstrated robust performance against both wild-type and multi-drug resistant HIV-1 strains. The choice of a specific protease inhibitor for therapeutic use or further research and development will depend on a comprehensive evaluation of its efficacy, resistance profile, safety, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide provide a foundational resource for such evaluations.
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second generation HIV protease inhibitors against resistant virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response to darunavir, tipranavir, or lopinavir after atazanavir failure | HIV i-Base [i-base.info]
- 7. Resistance summary of new PIs: atazanavir and tipranavir | HIV i-Base [i-base.info]
- 8. Two-Drug Regimens for HIV—Current Evidence, Research Gaps and Future Challenges [mdpi.com]
- 9. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of HIV-1 Inhibitor-26 in Primary Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HIV-1 inhibitor-26's performance against other established HIV-1 protease inhibitors. The following sections detail the available experimental data, outline key experimental protocols for efficacy validation, and visualize relevant biological and experimental workflows.
Executive Summary
This compound has emerged as a highly potent inhibitor of the HIV-1 protease, a critical enzyme in the viral life cycle. Published data indicates its exceptional inhibitory activity, even against multidrug-resistant HIV-1 variants. This guide places the efficacy of inhibitor-26 in the context of widely-used protease inhibitors such as Darunavir, Lopinavir, and Atazanavir, providing a framework for its evaluation as a potential therapeutic candidate. While direct head-to-head comparative studies in the same primary cell lines are not yet available in the public domain, this guide compiles and presents the existing data to facilitate an informed assessment.
Efficacy and Cytotoxicity Data
The following tables summarize the reported efficacy (IC50) and cytotoxicity (CC50) values for this compound and other prominent HIV-1 protease inhibitors. It is crucial to note that these values are derived from different studies and experimental conditions, which may influence the results. A direct comparison should therefore be interpreted with caution.
| Inhibitor | Target | IC50 (µM) | Cell Line | Ki (nM) | Reference |
| This compound | HIV-1 Protease | 0.0038 | Not Specified | 0.11 | [1] |
| Darunavir | HIV-1 Protease | 0.0025 | T cells (cell-free) | Not Reported | [2] |
| Lopinavir | HIV-1 Protease | 0.0030 | T cells (cell-free) | 0.0013-0.0036 | [2][3] |
| Atazanavir | HIV-1 Protease | 0.0026-0.0053 | Not Specified | Not Reported | [4] |
Table 1: Comparative Efficacy (IC50) of HIV-1 Protease Inhibitors. IC50 (50% inhibitory concentration) values indicate the concentration of the inhibitor required to reduce HIV-1 replication by half. Ki (inhibition constant) reflects the binding affinity of the inhibitor to the target enzyme. Lower values for both IC50 and Ki indicate higher potency.
| Inhibitor | CC50 (µM) | Cell Line |
| Lopinavir | >100 | PBMCs |
| Atazanavir | Not Reported | |
| Darunavir | Not Reported |
Experimental Protocols
To validate the efficacy of this compound and perform comparative studies, the following standardized protocols are recommended.
HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay quantifies the ability of an inhibitor to suppress HIV-1 replication in primary human immune cells.
a. Isolation and Culture of PBMCs:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
-
Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Stimulate the PBMCs with phytohemagglutinin (PHA) for 2-3 days to activate T-lymphocytes, making them susceptible to HIV-1 infection.
b. Infection and Inhibitor Treatment:
-
Plate the activated PBMCs in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound or other comparator inhibitors for 2 hours.
-
Infect the cells with a known titer of a laboratory-adapted or clinical isolate of HIV-1.
-
Include a "no-inhibitor" control (virus only) and a "no-virus" control (cells only).
-
Incubate the plates at 37°C in a 5% CO2 incubator.
c. Quantification of Viral Replication (p24 Antigen ELISA):
-
Collect the cell culture supernatant at regular intervals (e.g., days 3, 5, and 7 post-infection).
-
Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercially available p24 ELISA kit.
-
The reduction in p24 levels in the presence of the inhibitor compared to the "no-inhibitor" control indicates the inhibitor's efficacy.
-
Calculate the IC50 value from the dose-response curve.
Cytotoxicity Assay in Primary T Cells (MTT Assay)
This assay determines the concentration at which an inhibitor becomes toxic to host cells.
a. Cell Preparation and Treatment:
-
Isolate and culture primary T cells (e.g., CD4+ T cells) as described for PBMCs.
-
Plate the cells in a 96-well plate.
-
Treat the cells with the same serial dilutions of the inhibitors used in the replication assay.
-
Include a "no-inhibitor" control (cells only).
-
Incubate the plates for the same duration as the replication assay.
b. MTT Assay Procedure:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the CC50 value from the dose-response curve, which represents the concentration of the inhibitor that reduces cell viability by 50%.
Visualizing Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the HIV-1 life cycle, the experimental workflow for inhibitor testing, and the logical relationship for evaluating drug efficacy.
Caption: HIV-1 life cycle and the target of protease inhibitors.
Caption: Experimental workflow for HIV-1 replication assay.
Caption: Logical relationship for evaluating inhibitor efficacy.
References
A Head-to-Head Comparison of HIV-1 Inhibitor-26 and First-Generation Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel HIV-1 inhibitor-26 against first-generation protease inhibitors (PIs). While both classes of compounds aim to inhibit HIV-1 replication, they do so by targeting different viral enzymes, a crucial distinction for drug development and combination therapy strategies. This document outlines their mechanisms of action, comparative efficacy, cytotoxicity, and resistance profiles, supported by experimental data.
Executive Summary
This compound is a potent reverse transcriptase (RT) inhibitor , distinguishing it fundamentally from first-generation protease inhibitors which, as their name suggests, target the HIV-1 protease enzyme.[1][2] This mechanistic difference means a direct comparison of enzymatic inhibition (e.g., Kᵢ values) is not applicable. Instead, this guide focuses on a broader comparison of their antiviral activity in cell-based assays, cytotoxicity, and resistance profiles to provide a comprehensive overview for researchers.
First-generation PIs, including saquinavir, ritonavir, indinavir, nelfinavir, and amprenavir, were foundational in the development of highly active antiretroviral therapy (HAART). However, their efficacy can be limited by the emergence of drug-resistant viral strains. This compound, a 4-oxoquinoline ribonucleoside derivative, shows promise with a distinct target and potentially a different resistance profile.
Data Presentation
The following tables summarize the available quantitative data for this compound and first-generation protease inhibitors.
Table 1: Comparison of Antiviral Activity and Cytotoxicity
| Compound | Class | Target Enzyme | IC₅₀ | CC₅₀ | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound (compound 9a) | Reverse Transcriptase Inhibitor | HIV-1 Reverse Transcriptase | 1.4 µM[1][2] | 1486 µM (in PBMCs)[1] | 1061 |
| Saquinavir | Protease Inhibitor | HIV-1 Protease | 0.001-0.01 µM | >100 µM | >10,000-100,000 |
| Ritonavir | Protease Inhibitor | HIV-1 Protease | 0.02-0.15 µM | 14 µM | 93-700 |
| Indinavir | Protease Inhibitor | HIV-1 Protease | 0.025-0.1 µM | 25-100 µM | 250-4,000 |
| Nelfinavir | Protease Inhibitor | HIV-1 Protease | 0.02-0.07 µM | 7-10 µM | 100-500 |
| Amprenavir | Protease Inhibitor | HIV-1 Protease | 0.04-0.4 µM | >100 µM | >250-2,500 |
Note: IC₅₀ and CC₅₀ values can vary depending on the cell line and assay conditions. The data presented here is a representative range from various studies.
Table 2: Enzymatic Inhibition Data
| Compound | Target Enzyme | Kᵢ |
| This compound | HIV-1 Reverse Transcriptase | Not Available |
| Saquinavir | HIV-1 Protease | 0.12 nM |
| Ritonavir | HIV-1 Protease | 0.015 nM |
| Indinavir | HIV-1 Protease | 0.36 nM |
| Nelfinavir | HIV-1 Protease | Not Available |
| Amprenavir | HIV-1 Protease | Not Available |
Mechanism of Action
The fundamental difference between this compound and first-generation PIs lies in their molecular targets within the HIV-1 replication cycle.
This compound: This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric pocket on the HIV-1 reverse transcriptase, an enzyme critical for converting the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, inhibiting its function and thus halting the viral replication process at an early stage.
First-Generation Protease Inhibitors: These drugs are competitive inhibitors of the HIV-1 protease. The protease is essential for the late stages of viral replication, where it cleaves large viral polyproteins into smaller, functional proteins. By binding to the active site of the protease, these inhibitors prevent this cleavage, resulting in the production of immature, non-infectious viral particles.
Figure 1: Inhibition points of this compound and First-Generation PIs in the HIV-1 lifecycle.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT. A commercially available kit, such as the Roche HIV-1 Reverse Transcriptase Assay, is typically used.
-
Reagent Preparation: Recombinant HIV-1 RT enzyme, a template-primer hybrid (e.g., poly(A)·oligo(dT)), labeled deoxynucleoside triphosphates (dNTPs), and the test compound at various concentrations are prepared.
-
Reaction: The reaction mixture containing the enzyme, template-primer, and test compound is incubated. The polymerization reaction is initiated by the addition of the dNTP mix.
-
Incubation: The reaction is incubated at 37°C for a specified period (e.g., 1 hour).
-
Detection: The incorporation of the labeled dNTPs into the newly synthesized DNA strand is quantified. This can be done through various methods, such as colorimetric or fluorometric detection.
-
Data Analysis: The percentage of RT inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by non-linear regression analysis.
Figure 2: Workflow for an HIV-1 Reverse Transcriptase Inhibition Assay.
HIV-1 Protease Inhibition Assay
This assay measures the ability of a compound to inhibit the cleavage of a specific substrate by HIV-1 protease.
-
Reagent Preparation: Recombinant HIV-1 protease, a fluorogenic peptide substrate, and the test compound at various concentrations are prepared in an appropriate buffer.
-
Reaction: The test compound is pre-incubated with the HIV-1 protease. The reaction is then initiated by the addition of the fluorogenic substrate.
-
Incubation: The reaction is incubated at 37°C, protected from light.
-
Detection: The cleavage of the substrate by the protease results in the release of a fluorescent group, leading to an increase in fluorescence intensity. This is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ or Kᵢ value is determined.
Cell-Based Antiviral Activity Assay (IC₅₀)
This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell culture system by 50%.
-
Cell Culture: A susceptible cell line (e.g., MT-4, CEM-SS) is cultured and seeded in 96-well plates.
-
Infection: The cells are infected with a laboratory-adapted strain of HIV-1.
-
Treatment: The infected cells are then treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for several days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured. Common methods include quantifying the p24 antigen in the culture supernatant by ELISA or measuring the activity of a reporter gene (e.g., luciferase) in engineered cell lines.
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration, and the IC₅₀ value is determined.
Cytotoxicity Assay (CC₅₀)
This assay measures the concentration of a compound that causes a 50% reduction in cell viability.
-
Cell Culture: The same cell line used in the antiviral assay is seeded in 96-well plates.
-
Treatment: The cells are treated with the same range of concentrations of the test compound as in the antiviral assay.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Measurement of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial activity.
-
Data Analysis: The percentage of cytotoxicity is calculated for each compound concentration, and the CC₅₀ value is determined.
Resistance Profile
First-Generation Protease Inhibitors: A significant limitation of first-generation PIs is the relatively rapid development of drug resistance. Resistance is primarily conferred by mutations in the protease gene, which can reduce the binding affinity of the inhibitor to the enzyme. Common resistance mutations include V82A/F/T, I84V, and L90M.
This compound: As an NNRTI, this compound would be expected to have a different resistance profile. Molecular docking studies suggest that it binds to the allosteric site of the reverse transcriptase.[3] This is significant because resistance to NNRTIs often arises from mutations within this binding pocket. Further in vitro resistance selection studies are needed to fully characterize the resistance profile of this compound and to determine its potential for cross-resistance with existing NNRTIs.
Conclusion
This compound and first-generation protease inhibitors represent two distinct and important classes of antiretroviral drugs. Their different mechanisms of action are a key consideration in the design of effective combination therapies that can suppress viral replication and overcome drug resistance. While first-generation PIs have been instrumental in the management of HIV/AIDS, the development of new compounds like this compound, which target different viral enzymes, is crucial for expanding treatment options and addressing the ongoing challenge of drug resistance. The favorable selectivity index of this compound suggests it is a promising candidate for further preclinical and clinical development. Future research should focus on a detailed characterization of its in vivo efficacy, pharmacokinetic properties, and resistance profile.
References
Assessing the Genetic Barrier to Resistance for HIV-1 Protease Inhibitor-26: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains of HIV-1 remains a critical challenge in the management of HIV/AIDS. A high genetic barrier to resistance is a key characteristic of a durable antiretroviral agent. This guide provides a comparative assessment of the genetic barrier to resistance for the potent, next-generation nonpeptidic HIV-1 protease inhibitor (PI) known as inhibitor-26 (also referred to as GRL-02031), alongside the established PIs, Darunavir (DRV) and Amprenavir (APV). This analysis is supported by quantitative data from in vitro studies, detailed experimental protocols, and visualizations of key biological and experimental workflows.
Comparative Antiviral Activity and Resistance Profiles
Inhibitor-26 has demonstrated exceptional potency against both wild-type and a wide array of multi-PI-resistant HIV-1 strains. Its robust performance is attributed to its unique structural features, which allow it to maintain significant interactions with the protease active site, even in the presence of mutations that confer resistance to other PIs.
Table 1: Antiviral Activity against Wild-Type and Multi-PI-Resistant HIV-1
| Inhibitor | Wild-Type HIV-1 (NL4-3) EC₅₀ (nM) | Multi-PI-Resistant HIV-1 Variants EC₅₀ Range (nM) | Fold Change vs. Wild-Type |
| Inhibitor-26 (GRL-02031) | 2.9[1] | 2.9 - 29[1] | 1 - 10 |
| Darunavir (DRV) | ~3 | 3 - 29 (against various PI-resistant strains)[2] | 1 - <10 |
| Amprenavir (APV) | ~17-47 | >100 (against many PI-resistant strains) | Can be significant |
EC₅₀ (50% effective concentration) values represent the concentration of the drug required to inhibit 50% of viral replication in vitro. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Key Resistance-Associated Mutations
| Inhibitor | Primary Resistance Mutations |
| Inhibitor-26 (GRL-02031) | L10F, L33F, M46I, I47V, Q58E, V82I, I84V, I85V (mutations emerged during in vitro selection)[3] |
| Darunavir (DRV) | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V[4] |
| Amprenavir (APV) | I50V (major), M46I/L, I47V, I84V[5] |
Experimental Protocols
The assessment of the genetic barrier to resistance relies on well-established in vitro methodologies. Below are detailed protocols for key experiments cited in this guide.
In Vitro Resistance Selection by Dose Escalation
This method involves the serial passage of a virus in the presence of gradually increasing concentrations of an antiretroviral drug to select for resistant variants.
a. Materials:
-
Cell Line: MT-4 cells (a human T-cell leukemia virus type 1-transformed T-cell line highly susceptible to HIV-1 infection).
-
Virus Strain: HIV-1 (e.g., NL4-3, a well-characterized laboratory strain).
-
Inhibitors: HIV-1 inhibitor-26 (GRL-02031), Darunavir, Amprenavir.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Assay for Viral Replication: p24 antigen ELISA.
b. Procedure:
-
MT-4 cells are infected with the HIV-1 strain at a low multiplicity of infection (e.g., 0.003).
-
The infected cells are cultured in the presence of an initial sub-inhibitory concentration of the protease inhibitor (e.g., starting at 0.02 µM).
-
Viral replication is monitored by measuring the p24 antigen concentration in the culture supernatant every 3-4 days.
-
When viral replication is robust (indicated by a significant increase in p24 levels), the virus-containing supernatant is harvested and used to infect fresh MT-4 cells.
-
With each subsequent passage, the concentration of the inhibitor is incrementally increased (e.g., by a factor of 1.5 to 2).
-
This process is continued for multiple passages, with the drug concentration escalating as the virus adapts and develops resistance.
-
At various passages, proviral DNA is extracted from the infected cells, and the protease-encoding region of the viral genome is sequenced to identify mutations associated with resistance.
Antiviral Activity Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.
a. Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). Microtiter wells are coated with a monoclonal antibody specific for HIV-1 p24 antigen. The sample (cell culture supernatant) is added, and any p24 antigen present binds to the antibody. A second, biotinylated anti-p24 antibody is then added, followed by streptavidin conjugated to horseradish peroxidase (HRP). A substrate solution is added, and the HRP enzyme catalyzes a color change, the intensity of which is proportional to the amount of p24 antigen in the sample.
b. Procedure:
-
Microtiter plate wells are coated with a murine monoclonal anti-HIV-1 p24 antibody.
-
Cell culture supernatants, along with a series of p24 antigen standards, are added to the wells after treatment with a lysis buffer to release the p24 antigen.
-
The plate is incubated to allow the p24 antigen to bind to the capture antibody.
-
The wells are washed to remove unbound materials.
-
A biotinylated human anti-HIV-1 IgG is added to each well and incubated.
-
After another wash step, streptavidin-HRP is added and incubated.
-
The wells are washed again, and a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added.
-
The reaction is allowed to proceed in the dark, and then a stop solution (e.g., sulfuric acid) is added.
-
The absorbance of each well is read using a spectrophotometer at 450 nm.
-
The concentration of p24 in the samples is determined by comparing their absorbance to the standard curve generated from the p24 antigen standards.
Visualizing Key Pathways and Workflows
HIV-1 Lifecycle and Protease Inhibition
Caption: HIV-1 lifecycle and the mechanism of action of protease inhibitors.
Experimental Workflow for In Vitro Resistance Selection
Caption: Workflow for selecting drug-resistant HIV-1 variants in vitro.
Conclusion
The data presented in this guide underscore the high genetic barrier to resistance of this compound (GRL-02031). Its ability to maintain potent activity against a wide range of multi-PI-resistant HIV-1 variants, with only a modest fold change in EC₅₀, positions it as a promising candidate for further development. In comparison, while Darunavir also exhibits a high genetic barrier, Amprenavir is more susceptible to resistance. The detailed experimental protocols provided herein offer a framework for the continued evaluation of novel antiretroviral agents and their resistance profiles. The visualized workflows aim to clarify the complex processes of the HIV-1 lifecycle and the methodologies used to assess drug resistance, thereby supporting ongoing research and development efforts in the fight against HIV/AIDS.
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Resistance profile of darunavir: combined 24-week results from the POWER trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
Crystallographic Confirmation of HIV-1 Protease Inhibitor Binding Modes: A Comparative Guide
Introduction
The development of effective antiretroviral therapies has been a cornerstone in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. A critical target in the HIV-1 lifecycle is the viral protease, an enzyme essential for the maturation of new, infectious virions.[1][2][3] Inhibition of this protease leads to the production of immature and non-infectious viral particles.[1] This guide focuses on the crystallographic confirmation of the binding mode of a potent HIV-1 protease inhibitor, Darunavir (TMC114), and provides a comparative analysis with other clinically significant protease inhibitors.
While the initial topic specified "HIV-1 inhibitor-26," publicly available data identifies this compound as a reverse transcriptase inhibitor with limited crystallographic information in the provided search results.[4][5] In order to fulfill the detailed requirements of this guide for crystallographic data and comparative analysis, we will focus on the extensively studied class of HIV-1 protease inhibitors, using Darunavir as a primary example due to the wealth of high-resolution crystallographic data available.
Comparative Analysis of HIV-1 Protease Inhibitors
The efficacy of HIV-1 protease inhibitors is intrinsically linked to their mode of binding within the enzyme's active site. X-ray crystallography has been instrumental in elucidating these binding interactions at an atomic level, guiding structure-based drug design and the development of next-generation inhibitors with improved resistance profiles.[3][6][7]
Most HIV-1 protease inhibitors are designed as transition-state analogs, mimicking the tetrahedral intermediate of the natural peptide substrate.[2][8][9] These inhibitors typically form a critical hydrogen bond between a hydroxyl group on the inhibitor and the catalytic aspartate residues (Asp25 and Asp25') in the active site of the protease.[8]
Below is a comparison of Darunavir with other notable HIV-1 protease inhibitors.
| Inhibitor | Target | Binding Affinity (Ki/IC50) | Antiviral Efficacy (EC50) | Key Crystallographic Observations |
| Darunavir (TMC114) | HIV-1 Protease | Ki: <10 pM | 1-2 nM[8] | Forms extensive hydrogen bonds with the backbone of the active site, particularly with Asp29 and Asp30. A second binding site on the flap surface has been observed in some crystal structures.[10] |
| Amprenavir | HIV-1 Protease | Ki: 0.6 nM | - | The tetrahydrofuran (THF) moiety interacts with the S2 subsite of the protease.[11] |
| Saquinavir | HIV-1 Protease | Ki: 0.1 nM | - | One of the first protease inhibitors developed through structure-based design. |
| Tipranavir | HIV-1 Protease | IC50: <10 nM | 30-70 nM[8] | A non-peptidic inhibitor with a dihydropyrone scaffold that interacts directly with Ile50 residues in the flap region.[8] |
Experimental Protocols
X-ray Crystallography of HIV-1 Protease in Complex with an Inhibitor
The following is a generalized protocol for determining the crystal structure of HIV-1 protease in complex with an inhibitor, based on common practices in the field.[9][10][12]
-
Protein Expression and Purification: Recombinant HIV-1 protease is expressed in a suitable host system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified protease is mixed with the inhibitor of interest. Crystallization is typically achieved using the hanging drop vapor diffusion method, where a drop containing the protein-inhibitor complex, buffer, and precipitant is equilibrated against a larger reservoir of the precipitant solution.
-
Crystal Soaking (Optional): Alternatively, crystals of the apo-protease can be grown first and then soaked in a solution containing the inhibitor.[12]
-
Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, often at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. The structure is then built into this map and refined to yield a final atomic model.[10]
Enzyme Inhibition Assay
Enzyme kinetics and inhibition constants are determined to quantify the potency of the inhibitors.
-
Assay Setup: A reaction mixture is prepared containing purified HIV-1 protease, a fluorogenic substrate, and varying concentrations of the inhibitor in a suitable buffer.
-
Fluorescence Measurement: The cleavage of the substrate by the protease results in an increase in fluorescence, which is monitored over time using a fluorometer.
-
Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The inhibition constant (Ki) can be derived from this data.
Visualizations
Caption: Workflow for the crystallographic confirmation of an HIV-1 protease inhibitor's binding mode.
Caption: The role of HIV-1 protease in viral maturation and the mechanism of its inhibition.
References
- 1. HIV-1 protease inhibitors: a comparative QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 3. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical differences in HIV-1 and HIV-2 protease specificity for clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallography of HIV Protease - John Erickson [grantome.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for HIV-1 Inhibitor-26
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of HIV-1 inhibitor-26, a potent reverse transcriptase inhibitor used in AIDS research. Adherence to these procedures is critical to ensure the safety of laboratory staff, prevent environmental contamination, and maintain regulatory compliance. Due to its potent biological activity, this compound should be handled as a cytotoxic and cytostatic agent.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its biological activity and physical properties.
| Parameter | Value | Reference |
| IC50 (HIV-1 RT) | 1.4 µM | [1] |
| CC50 (PBMCs) | 1486 µM | [1] |
| Molecular Formula | C43H33ClN2O9 | [1] |
| Molecular Weight | 757.18 g/mol | [1] |
| Solubility | 10 mM in DMSO | [1] |
Experimental Protocol: General Workflow for Small Molecule Inhibitor Studies
A typical experimental workflow involving a small molecule inhibitor like this compound includes the following key stages, each generating specific waste streams that must be managed appropriately.
-
Compound Preparation: The researcher prepares a stock solution of this compound, typically by dissolving the powdered compound in a solvent such as DMSO.
-
Assay Plate Preparation: The stock solution is serially diluted and added to multi-well plates.
-
Cell Culture/Enzyme Assay: The inhibitor is incubated with target cells or enzymes to assess its biological activity.
-
Data Acquisition: The effect of the inhibitor is measured using various analytical instruments, such as a plate reader.
-
Data Analysis: The collected data is analyzed to determine parameters like IC50.
-
Decontamination and Disposal: All materials that have come into contact with the inhibitor are decontaminated and disposed of according to the procedures outlined below.
Caption: A generalized workflow for in vitro experiments using this compound.
Step-by-Step Disposal Procedures for this compound
All waste generated from the handling and use of this compound must be treated as hazardous cytotoxic and cytostatic waste.[2][3][4][5][6] Strict adherence to the following procedures is mandatory.
1. Waste Segregation:
-
At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[5]
-
Use designated, clearly labeled, purple-lidded, puncture-proof containers for all cytotoxic and cytostatic waste.[2][4][5][6]
2. Disposal of Solid Waste:
-
Contaminated Labware: All disposable labware, including pipette tips, tubes, flasks, and gloves that have come into contact with the inhibitor, must be placed in the designated purple-lidded solid waste container.[3]
-
Personal Protective Equipment (PPE): Gowns, gloves, and any other PPE worn while handling the compound must be disposed of as cytotoxic waste.[3]
3. Disposal of Liquid Waste:
-
Unused Solutions: Unused stock solutions or dilutions of this compound must be collected in a dedicated, sealed, and clearly labeled purple-lidded liquid waste container.[4]
-
Aqueous Waste: Do not dispose of any liquid waste containing this compound down the drain.[6] All aqueous solutions from assays and cell culture media containing the inhibitor must be collected as cytotoxic liquid waste.
-
Solvent Waste: If a solvent such as DMSO is used, the waste should be collected in a separate, compatible container labeled as "Cytotoxic Solvent Waste" and disposed of according to institutional guidelines for hazardous chemical waste.
4. Disposal of Sharps:
-
All sharps, such as needles and syringes, contaminated with this compound must be disposed of in a designated purple-lidded sharps container.[2][4]
5. Decontamination of Non-Disposable Items:
-
Glassware and equipment should be decontaminated by soaking in a suitable chemical disinfectant known to inactivate similar compounds or by following validated institutional procedures for cytotoxic compound decontamination.
-
The rinsate from the initial cleaning of contaminated reusable items must be collected and disposed of as cytotoxic liquid waste.
6. Disposal of Empty Containers:
-
The original vial of this compound, once empty, should be triple-rinsed with a suitable solvent.
-
The rinsate from each rinse must be collected and disposed of as cytotoxic liquid waste.
-
After triple-rinsing, the defaced or removed label on the container should be disposed of in the regular trash, following institutional guidelines.
7. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and follow your institution's spill response procedures for cytotoxic agents.
-
Use a cytotoxic spill kit to contain and clean up the spill.[3]
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
Caption: A logical workflow for the segregation and disposal of waste contaminated with this compound.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swansea.ac.uk [swansea.ac.uk]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
Safeguarding Researchers: A Guide to Handling HIV-1 Inhibitor-26
For Immediate Use by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling HIV-1 inhibitor-26. The following procedures are based on established guidelines for managing potent pharmaceutical compounds and materials used in HIV research.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS: 2415504-88-8) was not publicly available at the time of this writing. The following guidance is therefore based on general principles for handling potent chemical inhibitors and should be supplemented by a thorough risk assessment conducted by the user's institution.
Key Compound Information
A summary of the known properties of this compound is provided below. The lack of detailed toxicological data necessitates treating this compound as a potent and potentially hazardous substance.
| Property | Value |
| Product Name | This compound |
| Function | HIV-1 Reverse Transcriptase (RT) Inhibitor |
| IC50 | 1.4 μM |
| CC50 | 1486 μM in PBMCs |
| Molecular Formula | C43H33ClN2O9 |
| CAS Number | 2415504-88-8 |
| Solubility | 10 mM in DMSO |
Operational Plan: Safe Handling of this compound
Due to its potent biological activity and unknown specific hazards, this compound should be handled with stringent safety precautions to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.
-
Gloves: Double gloving with nitrile gloves is required. Change gloves immediately if contaminated and dispose of them as hazardous waste.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn.
-
Lab Coat: A dedicated, disposable lab coat or a lab coat with tight-fitting cuffs is necessary. This should not be worn outside of the designated work area.
-
Respiratory Protection: When handling the solid compound or preparing solutions, a NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation of aerosols. Work should be conducted within a certified chemical fume hood.[1]
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood to contain any airborne particles or vapors.
-
Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be in close proximity to the work area.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Prepare all required materials (e.g., solvent, vials, pipettes) and place them within the fume hood.
-
Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh boat inside the fume hood. Use anti-static tools if necessary.
-
Reconstitution: To prepare a stock solution, add the appropriate solvent to the vial containing the compound. Cap the vial securely and vortex or sonicate until fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, clearly labeled vials for experimental use.
-
Decontamination: After handling, decontaminate all surfaces within the fume hood with an appropriate disinfectant, such as 70% ethanol, followed by a thorough cleaning. Decontaminate all reusable equipment.
-
Hand Washing: After removing all PPE, wash hands thoroughly with soap and water.[2]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. As this compound is an HIV inhibitor and its cytotoxic properties are not fully characterized, it is prudent to handle its waste as both chemical and potentially cytotoxic.[3][4][5][6]
-
Solid Waste: All disposable items that have come into contact with the inhibitor, including gloves, lab coats, weigh boats, and pipette tips, should be placed in a designated, sealed, and clearly labeled hazardous waste container.[3][7] This container should be marked as "Cytotoxic Waste" or "Chemical Waste for Incineration."[3][4][5][6]
-
Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a sealed, leak-proof hazardous waste container. This container must be clearly labeled with the contents, including the name of the inhibitor and the solvent. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled for cytotoxic or chemical waste.[3]
-
Final Disposal: All waste streams containing this compound should be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[6]
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. acewaste.com.au [acewaste.com.au]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. danielshealth.ca [danielshealth.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
